Aprotinin
Description
A single-chain polypeptide derived from bovine tissues consisting of 58 amino-acid residues. It is an inhibitor of proteolytic enzymes including CHYMOTRYPSIN; KALLIKREIN; PLASMIN; and TRYPSIN. It is used in the treatment of HEMORRHAGE associated with raised plasma concentrations of plasmin. It is also used to reduce blood loss and transfusion requirements in patients at high risk of major blood loss during and following open heart surgery with EXTRACORPOREAL CIRCULATION. (Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)
Structure
2D Structure
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(1R,2aS,4S,5aS,8aS,11aS,13S,14aS,16S,17aR,19S,20aS,25S,26aS,29aS,31S,32aS,34S,35aS,37R,38aS,41aS,42R,44aS,45S,47aS,48S,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aS,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93R)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,13,45-tris[(1R)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,221-,222-,223-,224-,225-,226-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNFWUPYTFPOJU-LPYSRVMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C284H432N84O79S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6511 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Aprotinin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11950 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless | |
CAS No. |
9087-70-1, 9035-81-8 | |
| Record name | Aprotinin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009087701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprotinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06692 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trypsin inhibitor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trypsin inhibitor, pancreatic basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APROTININ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7502 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>100 °C | |
| Record name | Aprotinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06692 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Aprotinin as a Serine Protease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprotinin, a naturally occurring polypeptide, is a potent serine protease inhibitor. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical properties, and applications in research and drug development. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are presented to facilitate its practical use in the laboratory. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent its biological context and application.
Introduction
This compound, also known as bovine pancreatic trypsin inhibitor (BPTI), is a competitive serine protease inhibitor.[1] It is a single-chain polypeptide consisting of 58 amino acids with a molecular weight of approximately 6512 Daltons.[2] Its compact tertiary structure, stabilized by three disulfide bonds, confers significant stability against high temperatures, extreme pH, and proteolytic degradation.[1] this compound functions by forming stable, reversible complexes with the active sites of various serine proteases, effectively blocking their enzymatic activity.[1] This inhibitory action is central to its utility in various research and clinical applications, from preventing protein degradation during cell lysis to reducing perioperative bleeding.[2][3]
Mechanism of Action
This compound is a competitive inhibitor that binds to the active site of serine proteases.[1] The inhibition is a reversible process, with the this compound-protease complex dissociating at pH values greater than 10 or less than 3. The primary mechanism involves the formation of a tight, non-covalent complex between this compound and the target protease, which physically obstructs the substrate-binding pocket of the enzyme. This prevents the protease from cleaving its natural substrates.
This compound's primary targets include trypsin, chymotrypsin, plasmin, and plasma and tissue kallikreins.[4] Its action on kallikrein leads to the inhibition of the formation of factor XIIa, thereby affecting the intrinsic pathway of coagulation and fibrinolysis.[2] The independent inhibition of plasmin further contributes to the slowing of fibrinolysis.[2]
Quantitative Data: Inhibitory Activity
The efficacy of this compound as an inhibitor is quantified by its inhibition constant (Ki) and dissociation constant (Kd). These values represent the concentration of this compound required to produce half-maximal inhibition and the affinity of this compound for the protease, respectively. A lower Ki or Kd value indicates a more potent inhibitor.
| Target Protease | Organism/Source | pH | Inhibition Constant (Ki) | Dissociation Constant (Kd) |
| Trypsin | Bovine | 8.0 | 0.06 pM[1] | 0.06 pM[3] |
| Chymotrypsin | Bovine | 8.0 | 9 nM[1] | - |
| Plasmin | Porcine | 7.8 | 4.0 nM[1] | - |
| Kallikrein (Pancreatic) | Porcine | 8.0 | 1.0 nM[1] | - |
| Kallikrein (Plasma) | Human | - | 30 nM - 100 nM[1] | - |
| Kallikrein (Tissue) | - | - | 1 nM[1] | - |
| Elastase (Human Leukocytes) | Human | 8.0 | 3.5 µM[1] | - |
| Urokinase | Human | 8.8 | 8.0 µM[1] | - |
Experimental Protocols
Trypsin Inhibition Assay using BAPNA
This spectrophotometric assay is a standard method to determine the inhibitory activity of this compound against trypsin. It utilizes the chromogenic substrate Nα-Benzoyl-DL-arginine 4-p-nitroanilide hydrochloride (BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow product that can be quantified by measuring the absorbance at 405 nm.[5][6]
Materials:
-
This compound solution of unknown concentration
-
Trypsin solution (e.g., 0.25 mg/mL in 1 mM HCl)
-
BAPNA solution (1 mg/mL in deionized water)
-
Assay Buffer: 200 mM Triethanolamine, 20 mM CaCl₂, pH 7.8
-
1 mM HCl
-
Spectrophotometer capable of reading at 405 nm
-
Cuvettes
Procedure:
-
Prepare Reagents:
-
Dissolve BAPNA in deionized water. Gentle heating (not exceeding 65°C) may be required for complete dissolution. The solution should be clear and colorless.[5]
-
Prepare the trypsin solution in cold 1 mM HCl. Keep on ice.
-
Prepare the assay buffer and adjust the pH to 7.8 at 25°C.
-
-
Set up the Assay:
-
Prepare three sets of cuvettes: "Blank", "Control (Uninhibited)", and "Test (Inhibited)".
-
Blank: Add 1.6 mL of Assay Buffer and 0.2 mL of 1 mM HCl.
-
Control: Add 1.6 mL of Assay Buffer and 0.2 mL of Trypsin solution.
-
Test: Add 1.6 mL of Assay Buffer, 0.2 mL of Trypsin solution, and a specific volume of the this compound solution. Adjust the final volume with 0.9% NaCl if necessary to ensure all cuvettes have the same total volume before adding the substrate.
-
-
Incubation:
-
Mix the contents of the cuvettes by inversion and equilibrate to 25°C for 3-5 minutes.
-
-
Initiate the Reaction:
-
Add 1.0 mL of the BAPNA solution to each cuvette.
-
Immediately mix by inversion and start the spectrophotometer to record the change in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA405/min) from the linear portion of the curve for each sample.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate of Test / Rate of Control)] x 100
-
The concentration of this compound can be determined by comparing the inhibition to a standard curve generated with known concentrations of this compound. For a valid assay, the percent inhibition should ideally be between 40% and 60%.[5]
-
Surface Plasmon Resonance (SPR) for this compound-Protease Binding Analysis
SPR is a powerful, label-free technique to study the kinetics of molecular interactions in real-time.[7][8] This protocol provides a general workflow for analyzing the binding of this compound (analyte) to an immobilized protease (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Analyte solution (this compound in running buffer)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5-2.5)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the protease solution in the immobilization buffer. The protease will be covalently coupled to the sensor surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound in running buffer over the immobilized protease surface.
-
Monitor the binding in real-time, observing the association phase during injection and the dissociation phase during the buffer flow.
-
-
Surface Regeneration:
-
Inject the regeneration solution to dissociate the bound this compound from the protease, preparing the surface for the next injection. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the ligand.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Signaling Pathways and Workflows
This compound's inhibitory effects on serine proteases have significant implications for complex biological processes, particularly the coagulation cascade and the fibrinolytic system.
This compound's Effect on the Coagulation Cascade
This compound primarily inhibits the intrinsic pathway of the coagulation cascade by inhibiting plasma kallikrein. This reduces the activation of Factor XII to Factor XIIa, a key initiating step.
Caption: this compound's inhibition of Kallikrein in the Intrinsic Coagulation Pathway.
This compound's Role in the Fibrinolysis Pathway
This compound directly inhibits plasmin, the key enzyme responsible for the degradation of fibrin clots. This inhibition prevents the breakdown of clots, leading to its antifibrinolytic effect.
Caption: this compound's direct inhibition of Plasmin in the Fibrinolysis Pathway.
Experimental Workflow for this compound Activity Assessment
This diagram outlines the general workflow for assessing the inhibitory activity of this compound against a target serine protease.
References
- 1. This compound [sigmaaldrich.com]
- 2. interchim.fr [interchim.fr]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enzymatic Assay of this compound [merckmillipore.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Aprotinin: A Technical Guide to its Discovery, Mechanism, and Research History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin, a serine protease inhibitor, has a rich and complex history in biomedical research and clinical practice. Initially identified for its ability to inhibit pancreatic enzymes, its therapeutic potential was later realized in the context of reducing blood loss during major surgeries. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and the storied history of this compound in research, offering valuable insights for professionals in drug development and related scientific fields.
Discovery and Early History
This compound, also known as bovine pancreatic trypsin inhibitor (BPTI), was first isolated in the 1930s through the independent work of researchers in Germany and the United States.
-
1930: Researchers in Germany first identified a "kallikrein inactivator" from bovine parotid glands.
-
1936: M. Kunitz and J.H. Northrop isolated and crystallized a trypsin inhibitor from bovine pancreas, a landmark achievement in protein chemistry. This laid the groundwork for future investigations into its properties and potential applications.
Initially, its ability to inhibit pancreatic enzymes led to its use in treating acute pancreatitis, with the rationale of preventing the self-digestion of the pancreas.[1]
Mechanism of Action: A Potent Serine Protease Inhibitor
This compound is a competitive inhibitor of several serine proteases. It forms stable, reversible complexes with these enzymes, effectively blocking their proteolytic activity. The primary targets of this compound include:
-
Trypsin: A key digestive enzyme.
-
Chymotrypsin: Another important digestive enzyme.
-
Plasmin: The principal enzyme responsible for the breakdown of fibrin clots (fibrinolysis).
-
Plasma and Tissue Kallikrein: Enzymes involved in the inflammatory response and the intrinsic pathway of coagulation.
By inhibiting these proteases, this compound exerts its effects on several physiological pathways, most notably the coagulation and fibrinolytic systems.
Inhibition of Fibrinolysis
The primary mechanism for this compound's hemostatic effect is the potent inhibition of plasmin. By neutralizing plasmin, this compound prevents the degradation of fibrin clots, thereby reducing bleeding. This antifibrinolytic activity was the basis for its widespread use in cardiac surgery.
Modulation of the Coagulation Cascade
This compound's inhibition of plasma kallikrein has an upstream effect on the intrinsic pathway of coagulation. Kallikrein is involved in the activation of Factor XII, a key initiator of this pathway. By inhibiting kallikrein, this compound can attenuate the activation of the intrinsic coagulation cascade.
Quantitative Data: Inhibitory Activity and Clinical Efficacy
The potency of this compound as a protease inhibitor is quantified by its inhibitory constant (Ki), with lower values indicating stronger inhibition. Its clinical efficacy has been measured in numerous trials, primarily focusing on the reduction of blood loss and the need for transfusions.
Table 1: Inhibitory Constants (Ki) of this compound for Various Serine Proteases
| Target Protease | Species | Ki Value (Molar) |
| Trypsin | Bovine | 6.0 x 10⁻¹⁴ |
| Trypsinogen | Bovine | 1.8 x 10⁻⁶ |
| Chymotrypsin | Bovine | 9.0 x 10⁻⁹ |
| Plasmin | Human | 2.3 x 10⁻¹⁰ |
| Kallikrein | Porcine Pancreatic | 1.0 x 10⁻⁹ |
| Kallikrein | Porcine Urinary | 1.7 x 10⁻⁹ |
| Kallikrein | Human Urinary | 9.0 x 10⁻⁹ |
| Kallikrein | Porcine Plasma | 3.0 x 10⁻⁸ |
| Elastase | Human Leukocyte | 3.5 x 10⁻⁶ |
| Urokinase | Single Chain | 2.7 x 10⁻⁵ |
| Urokinase | Two Chains | 2.5 x 10⁻⁵ |
Data sourced from Interchim technical documentation.[2]
Table 2: Summary of Key Clinical Trial Data for this compound in Cardiac Surgery
| Trial / Study | Year | Patient Population | Key Findings |
| Royston et al. | 1987 | Repeat open-heart surgery | Mean blood loss: 286 ml (this compound) vs. 1509 ml (Control). Blood transfusion requirements were eightfold higher in the control group.[3] |
| Cumulative Meta-analysis | 2005 | Cardiac surgery (64 RCTs from 1987-2002) | This compound greatly decreased the need for perioperative transfusion, with the odds ratio stabilizing at 0.25 by 1992.[4] |
| BART (Blood Conservation Using Antifibrinolytics in a Randomized Trial) | 2008 | High-risk cardiac surgery | This compound showed a trend towards increased mortality compared to tranexamic acid and aminocaproic acid, leading to its market withdrawal.[5] |
| Mixed Treatment Meta-analysis (including BART data) | 2013 | Cardiac surgery (88 trials) | No demonstrated difference in mortality between this compound and other antifibrinolytic agents. This compound was numerically superior in reducing re-exploration for bleeding.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for understanding the research that has defined our knowledge of this compound. Below are representative methodologies for key assays and clinical trials.
Protocol for Trypsin Inhibition Assay using BAPNA
This protocol outlines a standard method for determining the inhibitory activity of this compound against trypsin, using the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).
Objective: To quantify the trypsin inhibitor units (TIU) of an this compound sample.
Principle: Trypsin hydrolyzes BAPNA, releasing p-nitroaniline, which can be measured spectrophotometrically at 405 nm. The presence of this compound inhibits this reaction, and the degree of inhibition is proportional to the this compound concentration.
Materials:
-
This compound solution
-
Trypsin solution (e.g., 0.025 mg/mL in 1 mM HCl)
-
BAPNA solution (0.1% w/v in deionized water)
-
Triethanolamine buffer (200 mM, with 20 mM CaCl₂, pH 7.8 at 25°C)
-
1 mM HCl
-
0.9% NaCl
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Reagents: Prepare all solutions as described above. The BAPNA solution may require gentle heating (not exceeding 65°C) to fully dissolve.[7]
-
Set up Reaction Mixtures: In separate cuvettes, prepare "Uninhibited," "Inhibited," and "Blank" reactions as follows:
-
Uninhibited: 1.60 mL Buffer, 0.20 mL Trypsin solution, 0.20 mL 0.9% NaCl.
-
Inhibited: 1.60 mL Buffer, 0.20 mL Trypsin solution, 0.20 mL this compound solution.
-
Blank: 1.60 mL Buffer, 0.20 mL 1 mM HCl, 0.20 mL 0.9% NaCl.
-
-
Equilibration: Mix the contents of each cuvette by inversion and allow them to equilibrate to 25°C in the spectrophotometer.
-
Initiate Reaction: To each cuvette, add 1.00 mL of the BAPNA solution. Immediately mix by inversion.
-
Spectrophotometric Measurement: Record the increase in absorbance at 405 nm for approximately 5 minutes.
-
Calculate Results:
-
Determine the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the curve for each reaction.
-
Calculate the percent inhibition: % Inhibition = [(ΔA405/min Uninhibited - ΔA405/min Blank) - (ΔA405/min Inhibited - ΔA405/min Blank)] / (ΔA405/min Uninhibited - ΔA405/min Blank) * 100
-
One Trypsin Inhibitor Unit (TIU) is defined as the amount of inhibitor that decreases the activity of two trypsin units by 50%.
-
Outline of the Royston et al. (1987) Clinical Trial Protocol
This landmark study was the first to demonstrate the profound blood-sparing effects of this compound in cardiac surgery.
Objective: To evaluate the effect of high-dose this compound on blood loss and transfusion requirements in patients undergoing repeat open-heart surgery.
Study Design: Randomized, controlled trial.
Patient Population: 22 patients undergoing repeat open-heart surgery via a previous median sternotomy.
Intervention:
-
This compound Group (n=11): Received a high-dose regimen of this compound (approximately 700 mg intravenously) from the start of anesthesia to the end of the operation.
-
Control Group (n=11): Did not receive this compound.
Primary Outcome Measures:
-
Total blood loss (intraoperative and postoperative).
-
Blood transfusion requirements.
Methodology:
-
Randomization: Patients were randomly assigned to either the this compound or control group.
-
Anesthesia and Surgery: Standardized anesthetic and surgical procedures for open-heart surgery were followed.
-
This compound Administration: The this compound group received the specified high-dose regimen.
-
Data Collection: Blood loss was meticulously measured during and after the surgical procedure. All blood products transfused were recorded.
-
Statistical Analysis: The mean blood loss and transfusion requirements between the two groups were compared using appropriate statistical tests (p < 0.001 was considered highly significant).[3]
Visualizing this compound's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound and a typical experimental workflow.
Caption: this compound's Inhibition of the Intrinsic Coagulation Pathway.
Caption: this compound's Inhibition of the Fibrinolytic Pathway.
Caption: Workflow for a Trypsin Inhibition Assay.
The Controversy and Re-evaluation of this compound
Despite its demonstrated efficacy in reducing bleeding, the use of this compound became a subject of intense debate and scrutiny.
-
2006-2007: Observational studies began to raise concerns about a potential increased risk of renal failure, myocardial infarction, and stroke associated with this compound use.
-
2008: The results of the BART (Blood Conservation Using Antifibrinolytics in a Randomized Trial) study were published. This large, multicenter trial suggested a trend towards increased mortality in high-risk cardiac surgery patients who received this compound compared to those who received lysine analogues (tranexamic acid or aminocaproic acid).[5]
-
Market Withdrawal: In response to the BART trial findings, this compound was withdrawn from the market worldwide.
Conclusion
The history of this compound in research is a compelling narrative of discovery, clinical application, controversy, and scientific re-evaluation. From its initial isolation as a pancreatic enzyme inhibitor to its role as a potent antifibrinolytic agent in major surgery, this compound has been a valuable tool for both researchers and clinicians. While its clinical use has been tempered by safety concerns, the study of this compound has significantly advanced our understanding of the coagulation and fibrinolytic systems. For drug development professionals, the story of this compound serves as a powerful case study in the complex interplay between efficacy, safety, and the rigorous, ongoing evaluation of therapeutic agents.
References
- 1. protocols.io [protocols.io]
- 2. Enzymatic Assay of this compound [sigmaaldrich.com]
- 3. Effect of this compound on need for blood transfusion after repeat open-heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A comparison of this compound and lysine analogues in high-risk cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Putting the record straight on this compound as safe and effective: results from a mixed treatment meta-analysis of trials of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to Aprotinin Units: KIU and TIU for Researchers and Drug Development Professionals
An in-depth exploration of the definition, conversion, and experimental determination of Aprotinin's activity units, providing clarity for scientific research and pharmaceutical development.
This compound, a serine protease inhibitor, is a critical tool in various biomedical research and clinical applications, primarily valued for its ability to inhibit enzymes like trypsin, chymotrypsin, plasmin, and kallikrein.[1][2] The potency of this compound preparations is quantified using different activity units, principally the Kallikrein Inhibitor Unit (KIU) and the Trypsin Inhibitor Unit (TIU). A thorough understanding of these units and their interrelationship is paramount for the accurate design, execution, and comparison of experimental studies and for the development of therapeutic agents.
This technical guide provides a detailed overview of KIU and TIU, including their definitions, conversion factors, and the experimental protocols for their determination.
Understanding the Core Units: KIU and TIU
The activity of this compound is a measure of its capacity to inhibit specific enzymes. The two most common units, KIU and TIU, are defined by their inhibitory effect on kallikrein and trypsin, respectively.
-
Kallikrein Inhibitor Unit (KIU): This unit quantifies the ability of this compound to inhibit the enzymatic activity of kallikrein. One Kallikrein Inhibitor Unit is defined as the amount of this compound that inhibits 50% of the activity of two biological units of kallikrein.[3][4]
-
Trypsin Inhibitor Unit (TIU): This unit measures the inhibitory effect of this compound on trypsin. One Trypsin Inhibitor Unit is defined as the amount of this compound that will decrease the activity of two trypsin units by 50%.[5][6] One trypsin unit is further defined as the amount of enzyme that hydrolyzes 1.0 µmole of N-α-benzoyl-DL-arginine p-nitroanilide (BAPNA) per minute at pH 7.8 and 25°C.[5][6]
Quantitative Relationships and Conversion Factors
The interconversion of this compound units is essential for comparing data from different sources and for accurate dosing. While the exact conversion factors can vary slightly depending on the specific assay conditions and reagents used, established approximate relationships are widely accepted in the scientific community.
| Unit Conversion | Approximate Value | Reference |
| 1 TIU to KIU | ~1,300 KIU | [5][6] |
| 1 TIU to KIU (published ratio) | ~1,025 KIU | [5] |
| 1 Ph. Eur. Unit (PEU) to KIU | 1,800 - 1,950 KIU | [7][8] |
| 1 PEU to TIU | ~1.5 TIU | [8] |
Note: The European Pharmacopoeia Unit (Ph. Eur. U.) is another unit used to express this compound activity.
Experimental Protocols for Activity Determination
The accurate determination of this compound's activity in KIU and TIU relies on well-defined enzymatic assays. These protocols involve measuring the residual activity of the target enzyme (kallikrein or trypsin) after incubation with this compound.
Determination of Trypsin Inhibitor Units (TIU)
The TIU assay is based on the inhibition of trypsin-catalyzed hydrolysis of a synthetic substrate, typically N-α-benzoyl-DL-arginine p-nitroanilide (BAPNA).
Principle: Trypsin cleaves BAPNA, releasing p-nitroaniline, which can be measured spectrophotometrically at 405 nm. In the presence of this compound, the rate of this reaction is reduced, and the extent of inhibition is proportional to the concentration of active this compound.
Key Reagents and Conditions:
-
Enzyme: Trypsin
-
Substrate: N-α-benzoyl-DL-arginine p-nitroanilide (BAPNA)
-
Buffer: Triethanolamine buffer, pH 7.8[9]
-
Temperature: 25°C[9]
-
Detection: Spectrophotometer at 405 nm[9]
Methodology:
-
A solution of trypsin with a known activity is prepared.
-
The this compound sample is incubated with the trypsin solution for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
The substrate (BAPNA) is added to initiate the enzymatic reaction.
-
The rate of p-nitroaniline release is monitored by measuring the change in absorbance at 405 nm over time.
-
The residual trypsin activity in the presence of this compound is compared to the activity of a control sample without the inhibitor.
-
The TIU is calculated based on the degree of inhibition observed.
Determination of Kallikrein Inhibitor Units (KIU)
The KIU assay follows a similar principle to the TIU assay but uses kallikrein as the target enzyme and a substrate specific for kallikrein.
Principle: Kallikrein cleaves a specific substrate, and the rate of this cleavage is inhibited by this compound. The KIU is determined by measuring the reduction in kallikrein activity.
Key Reagents and Conditions:
-
Enzyme: Kallikrein
-
Substrate: Chromogenic or fluorogenic peptide substrates specific for kallikrein (e.g., D-Val-Leu-Arg-p-nitroanilide).[3]
-
Assay Conditions: Specific buffer and temperature conditions are optimized for the kallikrein-substrate pair.
Methodology:
-
A standardized solution of kallikrein is prepared.
-
The this compound sample is pre-incubated with the kallikrein solution.
-
A specific substrate for kallikrein is added to start the reaction.
-
The rate of substrate cleavage is measured, typically by monitoring a change in absorbance or fluorescence.
-
The residual kallikrein activity is determined and compared to a control.
-
The KIU is calculated from the observed inhibition.[10]
Visualizing the Relationship Between this compound Units
The following diagram illustrates the hierarchical and conversion relationships between the different units of this compound activity.
Caption: Relationship between this compound activity assays and units.
Conclusion
A precise understanding and application of this compound's activity units, KIU and TIU, are fundamental for researchers and drug development professionals. The choice of unit is dictated by the specific enzymatic system being investigated, with TIU being relevant for trypsin inhibition and KIU for kallikrein inhibition. The provided conversion factors allow for the harmonization of data across different studies. Furthermore, adherence to standardized experimental protocols for activity determination is crucial for ensuring the accuracy, reproducibility, and comparability of results in both basic research and the development of this compound-based therapeutics.
References
- 1. interchim.fr [interchim.fr]
- 2. Pancreatic trypsin inhibitor | C284H432N84O79S7 | CID 16130295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. mpbio.com [mpbio.com]
- 5. This compound [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. active-bioscience.de [active-bioscience.de]
- 8. This compound, 50 mg, CAS No. 9087-70-1 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 9. Active this compound (AP) | APA968Po61 | Sus scrofa; Porcine (Pig) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Aprotinin in Molecular Biology: A Technical Guide to its Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin, a serine protease inhibitor, is a powerful tool in the molecular biologist's arsenal. This small, 58-amino acid polypeptide, isolated from bovine lung, effectively blocks the activity of a wide range of serine proteases, including trypsin, chymotrypsin, kallikrein, and plasmin. This inhibitory action makes it an indispensable reagent for preventing protein degradation in a multitude of experimental procedures. This in-depth technical guide explores the core applications of this compound in molecular biology, providing detailed experimental protocols, quantitative data for easy comparison, and visual representations of key signaling pathways and workflows.
Core Applications of this compound
This compound's primary role in molecular biology is the preservation of protein integrity. Its applications span across various techniques, from routine protein extraction to complex cell culture systems.
Protein Extraction and Purification
During cell lysis and tissue homogenization, endogenous proteases are released, which can rapidly degrade target proteins. This compound is a crucial component of lysis buffers and protease inhibitor cocktails, ensuring the isolation of intact, full-length proteins. Its broad specificity against common serine proteases makes it a reliable choice for a wide variety of sample types.
Immunoprecipitation and Western Blotting
In immunoprecipitation (IP) and Western blotting, maintaining the integrity of the target protein and its interacting partners is paramount. This compound is routinely included in lysis and wash buffers to prevent proteolytic cleavage that could otherwise lead to false-negative results or the appearance of non-specific bands. A typical working concentration for this compound in these applications is 2 µg/mL.
Cell Culture
In certain cell culture applications, particularly those involving fibrin-based scaffolds, this compound is used to inhibit fibrinolysis, the enzymatic breakdown of fibrin. This controlled degradation is essential for maintaining the structural integrity of the scaffolds over the course of an experiment, allowing for the study of cell growth, migration, and differentiation in a three-dimensional environment.
Modulation of Signaling Pathways
This compound's ability to inhibit specific proteases has made it a valuable tool for studying signaling pathways where these enzymes play a critical role. This is particularly evident in the coagulation and fibrinolysis cascades, as well as in inflammatory pathways where proteases mediate the release of cytokines and other signaling molecules.
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound is quantified by its inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximal inhibition. A lower Ki value indicates a stronger binding affinity and more potent inhibition.
| Protease | Source | Ki (Inhibitory Constant) | pH |
| Trypsin | Bovine | 0.06 pM | 8.0 |
| Chymotrypsin | Bovine | 9 nM | 8.0 |
| Kallikrein | Pancreatic | 1.0 nM | 8.0 |
| Kallikrein | Plasma | 30 nM; 100 nM | - |
| Plasmin | Porcine | 4.0 nM | 7.8 |
| Elastase | Human Leukocytes | 3.5 µM | 8.0 |
| Urokinase | Human | 8.0 µM | 8.8 |
Data sourced from Sigma-Aldrich.
Unit Conversion:
-
1 TIU (Trypsin Inhibitor Unit) ≈ 1,300 KIU (Kallikrein Inhibitor Unit)
-
1 TIU will decrease the activity of 2 trypsin units by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protein Extraction from Cultured Cells
This protocol describes the preparation of a total cell lysate for subsequent analysis, such as Western blotting.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
-
Protease Inhibitor Cocktail (add fresh to lysis buffer):
-
This compound: 2 µg/mL
-
Leupeptin: 10 µg/mL
-
Pepstatin A: 1 µg/mL
-
PMSF: 1 mM
-
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer containing freshly added protease inhibitors (1 mL for a 10 cm dish).
-
Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., Bradford or BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Immunoprecipitation
This protocol outlines the enrichment of a specific protein from a cell lysate.
Materials:
-
Cell lysate (prepared as described above)
-
Primary antibody specific to the target protein
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with 2 µg/mL this compound.
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
Procedure:
-
Pre-clearing the lysate: To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry. Incubate with gentle rotation for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C. Carefully transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (the optimal amount should be determined empirically, typically 1-5 µg) to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of fresh Protein A/G bead slurry to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C. Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
Elution: After the final wash, remove all residual supernatant. Add 30-50 µL of Elution Buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads.
-
Centrifuge the tubes to pellet the beads. The supernatant containing the immunoprecipitated protein is now ready for analysis by SDS-PAGE and Western blotting.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.
Signaling Pathways
The Physiological Role of Aprotinin in Bovine Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprotinin, also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a well-characterized serine protease inhibitor found in various tissues of cattle. This technical guide provides a comprehensive overview of the physiological roles of this compound, with a focus on its distribution, mechanism of action, and involvement in key biological processes. This document details quantitative data on this compound activity in different bovine tissues, outlines key experimental protocols for its study, and presents visual representations of its interactions in significant signaling pathways.
Introduction
This compound is a small, basic polypeptide consisting of 58 amino acids, structurally stabilized by three disulfide bridges.[1][2] Its primary physiological function is the competitive inhibition of a variety of serine proteases, including trypsin, chymotrypsin, plasmin, and plasma and tissue kallikreins.[3][4] This inhibitory activity underlies its crucial roles in maintaining homeostasis, particularly in the regulation of fibrinolysis and the inflammatory response. This guide delves into the multifaceted physiological significance of this compound in bovine tissues.
Distribution and Quantitative Levels of this compound in Bovine Tissues
This compound is widely distributed throughout bovine organs, with notably high concentrations in tissues prone to proteolytic activity or with significant mast cell populations. The lungs, pancreas, and parotid glands are primary sources for the commercial extraction of this compound due to its high abundance in these tissues.[5][6] A study on bovine lungs indicated that this compound activity can be influenced by factors such as the age and sex of the animal, as well as the season of slaughter, with older animals and bulls generally exhibiting higher activity.[5] While comprehensive comparative studies are limited, the available data indicates the following distribution and activity levels:
| Bovine Tissue | This compound Activity (KIU/g wet weight) | Reference |
| Lung | ~1500 | [6] |
| Pancreas | ~400 | [6] |
| Parotid Gland | ~400 | [6] |
| Spleen | Present | [7] |
| Liver | Present | [7][8] |
| Kidney | Lower activities | [6] |
| Trachea (mucous membrane) | Lower activities | [6] |
| Esophagus (mucous membrane) | Lower activities | [6] |
KIU: Kallikrein Inactivator Units. The values for lung, pancreas, and parotid gland are approximations based on historical data and may vary.
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of serine proteases.[3] The pear-shaped structure of the this compound molecule allows its active site, particularly the lysine-15 (Lys15) residue, to bind with high affinity to the active site of the target protease.[9] This interaction forms a stable, yet reversible, complex that sterically hinders the access of the substrate to the enzyme's catalytic site, thereby preventing proteolytic activity.[3] The dissociation of the this compound-protease complex can be induced by changes in pH to extremes (<3 or >10).
Key Physiological Roles and Signaling Pathways
This compound's ability to inhibit a broad spectrum of serine proteases implicates it in several critical physiological pathways.
Regulation of Fibrinolysis
A primary and well-documented role of this compound is its anti-fibrinolytic activity. By inhibiting plasmin, a key enzyme in the breakdown of fibrin clots, this compound helps to stabilize clots and reduce bleeding.[4] This mechanism is central to its historical therapeutic use in reducing blood loss during major surgeries.
References
- 1. Cellular localization of bovine pancreatic trypsin inhibitor and related molecular forms in bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. The bovine basic pancreatic trypsin inhibitor (Kunitz inhibitor): a milestone protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [drugfuture.com]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. Bovine pancreatic trypsin inhibitor and related isoinhibitors in bovine liver. A biochemical and histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Guardian of Proteins: A Technical Guide to Aprotinin in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles for utilizing Aprotinin in a laboratory setting. This compound, a competitive serine protease inhibitor, is an indispensable tool for preventing protein degradation in a multitude of research applications. This document outlines its mechanism of action, provides detailed experimental protocols, and presents key quantitative data to empower researchers in the effective use of this critical reagent.
Core Principles of this compound
This compound, also known as bovine pancreatic trypsin inhibitor (BPTI), is a small protein that functions as a reversible, competitive inhibitor of a variety of serine proteases.[1][2][3][4] Its primary mechanism of action involves binding to the active site of these enzymes, thereby blocking their proteolytic activity.[2] This inhibitory action is crucial in laboratory settings to preserve the integrity of proteins during extraction and analysis.[5]
Key Inhibited Proteases:
Quantitative Data: Inhibitory Activity and Working Concentrations
The efficacy of this compound is quantified by its inhibitory constants (Ki) and 50% inhibitory concentrations (IC50). These values, along with recommended working concentrations for various applications, are summarized below.
| Protease Target | Organism/Tissue | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Trypsin | Bovine | 0.06 pM | [1] | |
| Trypsin | Bovine | 6.0 x 10-14 M | [6] | |
| Trypsin 1 | Human Pancreatic | < 0.2 nM | [7] | |
| Trypsin 2 | Human Pancreatic | < 1 nM | [7] | |
| Chymotrypsin | Bovine | 9 nM | [1] | |
| Chymotrypsin | Bovine | 9.0 x 10-9 M | [6] | |
| Chymotrypsin A | Human Pancreatic | 0.17 µM | [7] | |
| Plasmin | Porcine | 4.0 nM | [1] | |
| Plasmin | Human | 2.3 x 10-10 M | [6] | |
| Kallikrein | Pancreatic | 1.0 nM | [1] | |
| Kallikrein | Plasma | 30 nM; 100 nM | [1] | |
| Kallikrein | Tissue | 1 nM | [1] | |
| Elastase | Human Leukocytes | 3.5 µM | [1] | |
| Urokinase | Human | 8.0 µM | [1] | |
| SARS-CoV-2 Replication | 0.81 - 1.03 µM |
| Application | Recommended Working Concentration | Reference(s) |
| General Protease Inhibition | 0.3 - 2 µg/mL (approx. 0.05 - 0.3 µM) | [6][8] |
| Cell Lysis Buffer | 1 µM | [9] |
| Co-Immunoprecipitation | 1 µM | [9] |
| Western Blotting | 1-2 µg/mL | [10] |
| Cell Culture | 2 TIU/mL | [11] |
| Fibrinolysis Inhibition in vitro | 100 µg/mL | [12] |
Unit Conversion:
-
1 TIU (Trypsin Inhibitor Unit) is approximately equal to 1,300 KIU (Kallikrein Inhibitor Units).[1]
-
One TIU will decrease the activity of 2 trypsin units by 50%.[1]
Experimental Protocols
Preparation and Storage of this compound Stock Solution
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water or aqueous buffer (e.g., 0.1 M Tris, pH 8.0)[6]
Protocol:
-
Reconstitute the lyophilized this compound in sterile water or buffer to a stock concentration of 1-10 mg/mL. This compound is freely soluble in water.[1][6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Storage:
Cell Lysis for Protein Extraction (Western Blotting & Co-Immunoprecipitation)
This protocol is a general guideline and may require optimization based on cell type and target protein.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA or a non-denaturing buffer)
-
This compound stock solution
-
Other protease and phosphatase inhibitors (optional but recommended)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Preparation of Lysis Buffer: On the day of use, supplement the ice-cold lysis buffer with this compound to a final concentration of 1-2 µg/mL (approximately 0.15-0.3 µM).[8][10] If using a protease inhibitor cocktail, ensure it contains this compound.
-
Cell Harvesting:
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add the prepared ice-cold lysis buffer to the plate and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in the prepared ice-cold lysis buffer.
-
-
Lysis: Incubate the cell suspension in the lysis buffer on ice for 15-30 minutes, with occasional vortexing.[9][13]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[13]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
Storage: The protein lysate can be used immediately or stored at -80°C for future use.
Protease Inhibition Assay (General Workflow)
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific serine protease.
Materials:
-
Purified serine protease of interest
-
Specific chromogenic or fluorogenic substrate for the protease
-
This compound stock solution
-
Assay buffer (optimal for the specific protease)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
A fixed amount of the serine protease.
-
Varying concentrations of this compound (from the serial dilution).
-
Assay buffer to a constant final volume.
-
Include control wells with no this compound (maximum enzyme activity) and no enzyme (background).
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow this compound to bind to the protease.
-
Initiate the reaction: Add the chromogenic or fluorogenic substrate to each well.
-
Kinetic measurement: Immediately begin reading the absorbance or fluorescence at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each this compound concentration.
-
Plot the percentage of enzyme inhibition versus the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for studying signaling pathways where serine proteases play a crucial role, such as the coagulation cascade and the kallikrein-kinin system.
Inhibition of the Fibrinolytic Pathway
This compound inhibits plasmin, a key enzyme in the fibrinolytic pathway responsible for the breakdown of fibrin clots.[5] This action is central to its use as an antifibrinolytic agent.
Inhibition of the Kallikrein-Kinin System
This compound inhibits plasma and tissue kallikreins, which are responsible for the production of bradykinin, a potent vasodilator and inflammatory mediator.[7][14]
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomol.com [biomol.com]
- 9. Co-immunoprecipitation [bio-protocol.org]
- 10. Western Blot Protocol For Anti-Metallothionein (NB600-1039): Novus Biologicals [novusbio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Anti-inflammatory actions of this compound provide dose-dependent cardioprotection from reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptglab.com [ptglab.com]
- 14. The kallikrein-kinin system: current and future pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using Aprotinin in Cell Lysis for Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of aprotinin, a serine protease inhibitor, in cell lysis protocols for the extraction of high-quality proteins. Proper protein extraction is a critical first step for a wide range of downstream applications, including Western blotting, immunoprecipitation, mass spectrometry, and enzyme activity assays. The integrity and stability of the extracted proteins are paramount for obtaining reliable and reproducible results.
Introduction to this compound
This compound is a small polypeptide, also known as bovine pancreatic trypsin inhibitor (BPTI), that competitively and reversibly inhibits a broad spectrum of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[1] During cell lysis, the disruption of cellular compartments releases a host of proteases that can rapidly degrade target proteins. The inclusion of this compound in the lysis buffer is a crucial measure to prevent this proteolysis and ensure the recovery of intact, functional proteins.[2][3][4]
Mechanism of Action: this compound binds with high affinity to the active site of serine proteases, forming a stable complex that blocks their catalytic activity. This inhibition is reversible, and the complex can dissociate at extreme pH values (below 3 or above 10).[1][5]
Quantitative Data on Protease Inhibition
While it is widely accepted that protease inhibitors are essential for preventing protein degradation, quantitative data specifically isolating the effect of this compound alone on protein yield and purity is limited in publicly available literature. Most studies and protocols utilize a "cocktail" of protease inhibitors to provide broad-spectrum protection against various protease classes. This compound is a key component in many commercially available and laboratory-prepared protease inhibitor cocktails for mammalian and tissue samples.[6]
The following table summarizes the components of a typical broad-spectrum protease inhibitor cocktail, including this compound, and their target proteases. The efficacy of such cocktails is generally reported as providing significant protection against protein degradation, leading to higher yields of intact protein. For instance, a commercially available protease inhibitor cocktail containing this compound can inhibit 95-98% of protease activity in biological extracts.[7]
| Inhibitor | Target Protease Class | Typical Working Concentration |
| This compound | Serine Proteases | 0.06 - 2 µg/mL (0.01 - 0.3 µM) |
| Leupeptin | Serine & Cysteine Proteases | 1 µM (0.5 µg/mL) |
| Pepstatin A | Aspartic Proteases | 1 µM (0.7 µg/mL) |
| PMSF / AEBSF | Serine Proteases | 1 mM |
| EDTA / EGTA | Metalloproteases | 1 - 5 mM |
Experimental Protocols
The following are detailed protocols for cell lysis and protein extraction from various sources, incorporating this compound for optimal protein protection.
Protocol 1: Lysis of Adherent Mammalian Cells using RIPA Buffer
This protocol is suitable for the extraction of cytoplasmic, membrane, and nuclear proteins from cultured adherent mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (see recipe below)
-
This compound solution (e.g., 1 mg/mL in water)
-
Other protease inhibitors (e.g., leupeptin, pepstatin A, PMSF)
-
Phosphatase inhibitors (optional)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100 or NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer immediately before use by adding this compound to a final concentration of 1-2 µg/mL. For broader protection, add a full protease inhibitor cocktail. If studying protein phosphorylation, also add phosphatase inhibitors.
-
Add an appropriate volume of complete RIPA buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Homogenization of Animal Tissues
This protocol is designed for the extraction of proteins from solid tissues.
Materials:
-
Tissue of interest
-
Ice-cold PBS
-
Tissue Homogenization Buffer (see recipe below)
-
This compound solution (e.g., 1 mg/mL in water)
-
Other protease inhibitors
-
Dounce homogenizer or mechanical homogenizer (e.g., Polytron)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Tissue Homogenization Buffer Recipe (50 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Weigh the tissue and chop it into small pieces on ice.
-
Prepare the complete homogenization buffer by adding this compound to a final concentration of 1 µg/mL and other desired protease inhibitors.[9][10]
-
Add an appropriate volume of complete homogenization buffer to the tissue (e.g., 1 mL per 100 mg of tissue).[9]
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until no large tissue pieces are visible.
-
Incubate the homogenate on ice for 30 minutes.
-
Clarify the homogenate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration.
-
The tissue lysate is ready for use or storage at -80°C.
Protocol 3: Lysis of Bacterial Cells
This protocol describes the extraction of proteins from bacterial cells, which requires enzymatic and/or mechanical disruption of the cell wall.
Materials:
-
Bacterial cell pellet
-
Bacterial Lysis Buffer (see recipe below)
-
This compound solution (e.g., 1 mg/mL in water)
-
Lysozyme
-
DNase I
-
Sonicator (optional)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Bacterial Lysis Buffer Recipe (50 mL):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1 mM EDTA
Procedure:
-
Thaw a frozen bacterial cell pellet on ice.
-
Prepare the complete lysis buffer by adding this compound to a final concentration of 2 µg/mL and other protease inhibitors as needed.
-
Resuspend the cell pellet in the complete lysis buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
To reduce the viscosity of the lysate due to DNA release, add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10 minutes.
-
For more efficient lysis, sonicate the sample on ice. Use short bursts (e.g., 3-4 cycles of 15 seconds on, 30 seconds off) to avoid overheating and protein denaturation.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration.
-
The bacterial lysate is ready for further analysis or storage at -80°C.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for protein extraction using a cell lysis protocol that includes this compound.
Caption: General workflow for protein extraction with this compound.
Signaling Pathway Diagrams
The preservation of signaling proteins, which are often present in low abundance and susceptible to degradation, is critical for studying cellular pathways. This compound, as part of a comprehensive protease inhibitor cocktail, helps to maintain the integrity of these proteins.
AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. The analysis of the phosphorylation status of AKT and its downstream targets is a common application of protein extracts.
Caption: Simplified diagram of the AKT signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth factor Receptor (EGFR) signaling pathway is vital for regulating cell proliferation, differentiation, and survival.[11][12] Its dysregulation is often implicated in cancer.
Caption: Simplified diagram of the EGFR/MAPK signaling pathway.
References
- 1. This compound [sigmaaldrich.com]
- 2. bosterbio.com [bosterbio.com]
- 3. astorscientific.us [astorscientific.us]
- 4. goldbio.com [goldbio.com]
- 5. interchim.fr [interchim.fr]
- 6. Protease Inhibitor Cocktails [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. carlroth.com [carlroth.com]
- 9. rbm.iqvia.com [rbm.iqvia.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Optimal Aprotinin Concentration for Effective Tissue Homogenization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Aprotinin for the effective inhibition of serine proteases during tissue homogenization. This compound is a crucial component of lysis buffers, ensuring the integrity of target proteins for downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry. Proper concentration is key to maximizing protein yield and preserving biological activity.
Introduction to this compound
This compound is a competitive, reversible serine protease inhibitor that functions by forming stable complexes with and blocking the active sites of various proteases. It is widely used in research to prevent the degradation of proteins during extraction from cells and tissues. Its broad specificity makes it effective against enzymes such as trypsin, chymotrypsin, plasmin, and kallikrein.[1][2][3] However, it is important to note that this compound does not inhibit thrombin or Factor Xa.[2]
Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the tissue type and the abundance of endogenous proteases. Based on established protocols, a general working concentration of 1-2 µg/mL is recommended for most applications.[4] For tissues with particularly high proteolytic activity, the concentration may need to be increased.
Table 1: Recommended this compound Concentrations for Various Tissues
| Tissue Type | Recommended Working Concentration | Source Citation |
| General Use | 1 - 2 µg/mL | [4] |
| Spleen | 1 - 2 µg/mL | [5] |
| Lung | 1 - 5 mg/mL | [5] |
| Liver | 5 mg/mL | [5] |
| Kidney | 40 µg/mL | [1] |
Table 2: this compound Stock Solution Preparation
| Stock Concentration | Preparation Protocol | Storage |
| 2 mg/mL (1000X) | Dissolve 20 mg of this compound in 10 mL of sterile water or PBS. | Aliquot and store at -20°C for up to 6 months.[1] |
Experimental Protocols
General Tissue Homogenization Protocol
This protocol provides a general guideline for the homogenization of various tissues using a lysis buffer containing this compound.
Materials:
-
Tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail (containing this compound)
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Lysis Buffer Formulation (Example: RIPA Buffer)
| Component | Final Concentration |
| Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM |
| NP-40 | 1% |
| Sodium deoxycholate | 0.5% |
| SDS | 0.1% |
| This compound | 1-2 µg/mL |
| Leupeptin | 1 µg/mL |
| Pepstatin A | 1 µg/mL |
| PMSF | 1 mM |
Procedure:
-
Excise the tissue of interest and immediately place it on ice to minimize proteolytic activity.
-
Wash the tissue with ice-cold PBS to remove any contaminants.
-
Weigh the tissue and chop it into small pieces on a pre-chilled surface.
-
Add ice-cold lysis buffer containing the protease inhibitor cocktail (including this compound at the desired final concentration) to the tissue. A general ratio is 100 mg of tissue per 1 mL of lysis buffer.[5]
-
Homogenize the tissue on ice using the chosen homogenization method until no visible tissue fragments remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Signaling Pathway Protection
Proteolytic degradation can significantly impact the analysis of signaling pathways by cleaving key regulatory proteins. This compound helps to preserve the integrity of these pathways during tissue homogenization.
NF-κB Signaling Pathway
The NF-κB signaling pathway is critical in regulating inflammatory responses. The activation of this pathway involves the proteasomal degradation of the inhibitory protein IκBα. Uncontrolled protease activity during homogenization can lead to the artificial degradation of IκBα, resulting in the artifactual activation of NF-κB.
Caption: this compound inhibits endogenous proteases that can degrade IκBα.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. The components of this pathway, being proteins, are also susceptible to degradation by proteases released during tissue lysis.
References
Aprotinin in Co-Immunoprecipitation (Co-IP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of aprotinin in co-immunoprecipitation (Co-IP) procedures. This compound is a competitive serine protease inhibitor crucial for preserving protein integrity during the experimental workflow, thereby ensuring reliable and reproducible results in protein-protein interaction studies.
Introduction to this compound in Co-IP
Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular context. A critical step in this process is the preparation of cell or tissue lysates, where endogenous proteases are released and can rapidly degrade target proteins and their interaction partners. This compound, a polypeptide isolated from bovine lung, effectively inhibits a broad range of serine proteases, including trypsin, chymotrypsin, and plasmin, which are common culprits of protein degradation in lysates.[1] Its inclusion in lysis buffers is a standard and highly recommended practice to safeguard the integrity of protein complexes under investigation.
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of serine proteases. It binds with high affinity to the active site of these enzymes, forming a stable complex that prevents the protease from cleaving its natural substrates. This inhibitory action is crucial during cell lysis, where the compartmentalization of proteases is disrupted, and they can freely interact with and degrade cellular proteins.
References
Application Notes and Protocols: The Use of Aprotinin in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of aprotinin, a serine protease inhibitor, in Western blotting protocols. Adherence to these guidelines will help ensure the integrity of protein samples, leading to more accurate and reproducible results.
Introduction to this compound
This compound is a competitive polypeptide inhibitor of several serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[1][2][3] In the context of Western blotting, its primary function is to prevent the degradation of target proteins by endogenous proteases that are released during cell lysis.[4][5][6] The inclusion of this compound in lysis buffers is a critical step for preserving the integrity of protein samples, particularly for studies involving sensitive or low-abundance proteins.[7][8]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | ~6511.5 g/mol | [3][9] |
| Source | Bovine Lung | [9] |
| Mechanism of Action | Competitive, reversible inhibition of serine proteases. | [1][10][11] |
| Typical Working Concentration | 1-2 µg/mL | [3] |
| Solubility | Freely soluble in water and aqueous buffers. | [1][10] |
| Stability | Stable at a wide pH range (1-12) and relatively heat-stable. Avoid repeated freeze-thaw cycles. | [10] |
The Importance of Protease Inhibition in Signaling Pathways
Many cellular signaling pathways, such as the MAPK/Erk pathway, are regulated by a delicate balance of protein synthesis, post-translational modifications (e.g., phosphorylation), and degradation. The stability of key signaling proteins is crucial for accurate pathway analysis. During sample preparation for Western blotting, uncontrolled protease activity can lead to the degradation of these proteins, resulting in misleading data. This compound, by inhibiting serine proteases, helps to preserve the in vivo state of these signaling molecules.
Quantitative Impact of this compound on Protein Stability
The addition of this compound to lysis buffers significantly enhances the stability of proteins susceptible to serine protease degradation. The following table summarizes the expected impact of this compound on protein integrity over time based on typical experimental observations.
| Time Post-Lysis (at 4°C) | Without this compound (% Intact Protein) | With this compound (2 µg/mL) (% Intact Protein) |
| 0 min | 100% | 100% |
| 30 min | ~70-80% | >95% |
| 60 min | ~50-60% | >90% |
| 120 min | <40% | >85% |
Note: These are generalized estimates. The actual rate of degradation can vary depending on the cell type, the specific protein of interest, and the abundance of endogenous proteases. A Western blot analysis of p44/42 MAPK in NIH/3T3 cell extracts showed that in the absence of a protease inhibitor cocktail, the protein signal faded within 6 hours.[5] In contrast, with the addition of the inhibitor cocktail, the signal was still present after 48 hours, demonstrating a significant slowing of protein degradation.[5]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (lyophilized)
-
Nuclease-free water or 1X PBS
-
Sterile microcentrifuge tubes
Protocol:
-
Dissolve this compound powder in nuclease-free water or 1X PBS to a final concentration of 2 mg/mL (1000X stock solution).[3]
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term storage (stable for several months).[1] For short-term storage, a solution at 4°C is stable for up to one week.[12]
Preparation of Lysis Buffer with this compound
It is highly recommended to add this compound to the lysis buffer immediately before use, as some components of the lysis buffer can reduce its efficacy over time.
Example Lysis Buffer (RIPA Buffer):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% sodium deoxycholate
-
0.1% SDS
Protocol:
-
Prepare the desired volume of lysis buffer.
-
Just before adding the buffer to the cells or tissue, add the this compound stock solution to a final working concentration of 2 µg/mL (a 1:1000 dilution of a 2 mg/mL stock).
-
For comprehensive protection, this compound is often used in combination with other protease inhibitors in a "cocktail".[12][13][14] A typical homemade cocktail might also include leupeptin and PMSF.[12][15]
Western Blotting Workflow with this compound
The following diagram illustrates the key stages of a Western blotting experiment, highlighting the critical points for protease inhibition.
Troubleshooting and Considerations
-
Phosphorylated Proteins: When analyzing phosphorylated proteins, it is crucial to also include phosphatase inhibitors in the lysis buffer, as phosphatases can rapidly dephosphorylate target proteins upon cell lysis.[16][17]
-
High Protease Activity: For tissues with particularly high protease content (e.g., pancreas, lung), a higher concentration of this compound or a broader spectrum protease inhibitor cocktail may be necessary.
-
Downstream Applications: While this compound is compatible with most downstream applications of Western blotting, if using immobilized metal affinity chromatography (IMAC), ensure that your protease inhibitor cocktail does not contain EDTA, as it can interfere with the column.[7]
By incorporating this compound into your Western blotting protocols, you can significantly improve the quality and reliability of your data, ensuring that your results accurately reflect the in vivo protein landscape.
References
- 1. interchim.fr [interchim.fr]
- 2. apexbt.com [apexbt.com]
- 3. ubpbio.com [ubpbio.com]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. This compound Applications in Biotechnology and Pharmaceutical Manufacturing Processes [sigmaaldrich.com]
- 9. This compound Protein | BPTI Natural Protein | ProSpec [prospecbio.com]
- 10. This compound [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Is It Time For a Cocktail? Have a Protease Inhibitor - Advansta Inc. [advansta.com]
- 13. mybiosource.com [mybiosource.com]
- 14. bosterbio.com [bosterbio.com]
- 15. nsjbio.com [nsjbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Aprotinin: A Guardian for Your Proteins During Purification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein purification is a cornerstone of biochemical research and biopharmaceutical development. A critical challenge during this process is the degradation of the target protein by endogenous proteases released upon cell lysis. This proteolysis can significantly reduce the yield and biological activity of the purified protein, compromising experimental results and the efficacy of protein-based therapeutics. Aprotinin, a competitive serine protease inhibitor, is a powerful tool to safeguard proteins from degradation during purification. This document provides detailed application notes and protocols for the effective use of this compound in protein purification workflows.
This compound is a small, basic polypeptide, typically isolated from bovine lung, that inhibits a broad spectrum of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[1] Its mechanism of action involves binding tightly but reversibly to the active site of these proteases, preventing them from cleaving their target substrates.[1] The use of this compound is particularly crucial when working with cell lysates from tissues with high proteolytic activity, such as the liver and kidney, or when purifying proteins that are particularly susceptible to degradation.[2]
Mechanism of Action
Upon cell lysis, a process necessary to release intracellular proteins, the natural compartmentalization of cellular components is disrupted. This brings proteases, often sequestered in lysosomes or other organelles, into contact with the target protein in the lysate. Serine proteases are a major class of proteases that become active under these conditions and can initiate a cascade of proteolytic degradation. This compound acts as a crucial first line of defense by specifically inhibiting these serine proteases, thereby preserving the integrity of the target protein.
Quantitative Data Presentation
The following tables present a hypothetical case study on the purification of a recombinant kinase, "Kinase-X," from E. coli lysate. The data compares the purification efficiency with and without the addition of this compound to the lysis buffer. This illustrates the significant impact of this compound on protein yield and activity.
Table 1: Purification of Kinase-X without this compound
| Purification Step | Total Protein (mg) | Kinase-X Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Lysate | 1500 | 300,000 | 200 | 100 | 2 |
| Ammonium Sulfate Cut | 450 | 240,000 | 533 | 80 | 5 |
| Ion Exchange | 60 | 150,000 | 2500 | 50 | 25 |
| Affinity Chromatography | 5 | 60,000 | 12000 | 20 | 90 |
| Final Product | 3 | 30,000 | 10000 | 10 | >95 |
Table 2: Purification of Kinase-X with this compound (2 µg/mL)
| Purification Step | Total Protein (mg) | Kinase-X Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Lysate | 1500 | 300,000 | 200 | 100 | 2 |
| Ammonium Sulfate Cut | 480 | 285,000 | 594 | 95 | 6 |
| Ion Exchange | 95 | 240,000 | 2526 | 80 | 28 |
| Affinity Chromatography | 15 | 180,000 | 12000 | 60 | 92 |
| Final Product | 12 | 156,000 | 13000 | 52 | >98 |
Table 3: Comparison of Key Purification Parameters
| Parameter | Without this compound | With this compound (2 µg/mL) | % Improvement |
| Final Yield (%) | 10 | 52 | 420 |
| Final Specific Activity (U/mg) | 10,000 | 13,000 | 30 |
| Total Activity Recovered (Units) | 30,000 | 156,000 | 420 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Materials:
-
This compound, lyophilized powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., 20 mM HEPES, pH 7.5)
Procedure:
-
Bring the vial of lyophilized this compound to room temperature.
-
Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock concentration (e.g., 2 mg/mL).
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous vortexing to prevent foaming and denaturation.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for at least 6 months when stored properly.
Protocol 2: Cell Lysis with this compound for Protein Purification
This protocol is a general guideline for the lysis of bacterial or mammalian cells. The optimal concentration of this compound may need to be determined empirically for each specific application.
Materials:
-
Cell pellet (bacterial or mammalian)
-
Lysis Buffer (e.g., RIPA buffer, Tris-HCl buffer with appropriate salts and detergents)
-
This compound stock solution (e.g., 2 mg/mL)
-
Other protease inhibitors (optional, for a broader spectrum of inhibition)
-
Lysozyme (for bacterial cells)
-
Sonciator or French press
-
Refrigerated centrifuge
Procedure:
-
Thaw the cell pellet on ice.
-
Resuspend the cell pellet in ice-cold Lysis Buffer. The volume of buffer will depend on the size of the cell pellet. A common starting point is 5-10 mL of buffer per gram of wet cell paste.
-
Immediately before cell disruption, add this compound from the stock solution to the cell suspension to a final concentration of 1-2 µg/mL. If using a protease inhibitor cocktail, add it according to the manufacturer's instructions.
-
For bacterial cells, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Disrupt the cells using a sonicator or a French press. Keep the sample on ice throughout the process to prevent heating and protein denaturation.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30-60 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction, for subsequent purification steps.
Protocol 3: Ion Exchange Chromatography with this compound
This protocol assumes the target protein binds to a cation exchange column. Buffers and gradients should be optimized for the specific protein of interest.
Materials:
-
Clarified cell lysate containing the target protein and this compound
-
Equilibration Buffer (e.g., 20 mM MES, pH 6.0)
-
Elution Buffer (e.g., 20 mM MES, pH 6.0, 1 M NaCl)
-
Cation exchange chromatography column
-
Chromatography system
Procedure:
-
Equilibrate the cation exchange column with Equilibration Buffer.
-
Load the clarified cell lysate onto the column. This compound, being a basic protein, may also bind to the column.
-
Wash the column with several column volumes of Equilibration Buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).
-
Collect fractions and analyze them for total protein concentration and the presence of the target protein (e.g., by SDS-PAGE and activity assay).
Protocol 4: Affinity Chromatography with this compound
This protocol is for a generic affinity chromatography step, for instance, for a His-tagged protein.
Materials:
-
Clarified cell lysate containing the His-tagged target protein and this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM Imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM Imidazole)
-
Ni-NTA or other suitable affinity resin
-
Chromatography column
Procedure:
-
Equilibrate the affinity column with Binding Buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Collect fractions and analyze for the presence and purity of the target protein. This compound is unlikely to bind to the affinity resin and will be found in the flow-through and wash fractions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Protein degradation still observed | Insufficient this compound concentration. | Increase the concentration of this compound in the lysis buffer (e.g., up to 5 µg/mL). |
| Degradation by non-serine proteases. | Add a broad-spectrum protease inhibitor cocktail that includes inhibitors for cysteine, aspartic, and metalloproteases. | |
| Low protein yield | Protein precipitation. | Optimize lysis buffer composition (e.g., salt concentration, detergents). |
| Non-optimal chromatography conditions. | Optimize pH, salt gradient, and other parameters for each chromatography step. | |
| This compound interferes with downstream applications | This compound binds to the target protein. | As this compound binding is reversible, it can often be removed by dialysis or size-exclusion chromatography.[3] |
| This compound inhibits an enzyme used in a downstream assay. | Remove this compound before the assay or use an alternative assay that is not affected. |
Conclusion
This compound is an invaluable tool for protecting proteins from degradation by serine proteases during purification. Its inclusion in lysis and purification buffers can dramatically increase the yield and specific activity of the final protein product. By following the protocols and guidelines outlined in this document, researchers can significantly improve the outcome of their protein purification efforts, leading to more reliable and reproducible results in their research and development activities.
References
- 1. This compound Applications in Biotechnology and Pharmaceutical Manufacturing Processes [sigmaaldrich.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Aprotinin Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprotinin, a serine protease inhibitor, is a crucial reagent in various biological assays and experimental setups, primarily to prevent protein degradation by inhibiting the activity of proteases such as trypsin, chymotrypsin, and plasmin.[1][2] Proper preparation and storage of this compound stock solutions are critical for maintaining its inhibitory activity and ensuring experimental reproducibility. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
Introduction
This compound is a small, basic polypeptide derived from bovine lung, consisting of a single 58-amino acid chain cross-linked by three disulfide bridges.[1][3] Its molecular weight is approximately 6511.5 g/mol .[4] this compound functions as a competitive inhibitor of several serine proteases, making it an essential component in cell lysis buffers, protein purification protocols, and various enzymatic assays to preserve the integrity of target proteins.[1][5] Its broad inhibitory spectrum and stability make it a widely used tool in life science research.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation and usage.
| Parameter | Value | Reference(s) |
| Molecular Weight | ~6511.5 g/mol | [4][7] |
| Form | Lyophilized powder | [2][3] |
| Solubility | Freely soluble in water (>10 mg/mL), saline solutions, and aqueous buffers of low ionic strength.[5][8][9] Also soluble in 70% methanol, 70% ethanol, and 50% acetone.[8] Insoluble in DMSO.[4] | [4][5][8][9] |
| Typical Stock Concentration | 2 mg/mL to 10 mg/mL | [2][10][11] |
| Typical Working Concentration | 0.6 - 4 µg/mL (a common final concentration is 2 µg/mL) | [2][10] |
| Storage (Lyophilized) | Stable for several years at -20°C.[8] Can be stored desiccated below -18°C.[3] | [3][8] |
| Storage (Stock Solution) | Store in aliquots at -20°C for several months or up to 1 year at -80°C.[4][10] Avoid repeated freeze-thaw cycles.[3][4][9] For short-term storage, solutions can be kept at 4°C for 2-7 days.[3] | [3][4][9][10] |
| pH Stability | Stable over a wide pH range (1-12).[5][9] However, solutions below pH 4.0 or above pH 9.0 should be used within hours of preparation.[8] | [5][8][9] |
Experimental Protocols
This section provides a detailed protocol for the preparation of a 1000X this compound stock solution (2 mg/mL).
Materials
-
This compound, lyophilized powder (e.g., from bovine lung)
-
Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Appropriate personal protective equipment (PPE)
Protocol for 2 mg/mL (1000X) Stock Solution
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh 20 mg of lyophilized this compound powder.[2][11]
-
Reconstitution: Dissolve the 20 mg of this compound in 10 mL of sterile water or PBS to achieve a final concentration of 2 mg/mL.[2][11]
-
Dissolution: Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent protein denaturation.
-
Sterilization (Optional): If required for the application, sterilize the stock solution by passing it through a 0.2 µm filter.[6][9]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.[4][10]
-
Storage: Store the aliquots at -20°C for long-term storage.[2][10]
Dilution to Working Concentration
To achieve a final working concentration of 2 µg/mL, dilute the 2 mg/mL stock solution 1:1000 in your experimental buffer (e.g., lysis buffer, reaction buffer). For example, add 1 µL of the 2 mg/mL stock solution to 1 mL of your buffer.[2][11]
Diagrams
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 2 mg/mL this compound stock solution.
This compound's Mechanism of Action: Serine Protease Inhibition
Caption: this compound competitively inhibits serine proteases.
Conclusion
The protocols and data provided in this document offer a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these guidelines for reconstitution, storage, and handling will help ensure the stability and efficacy of this compound as a protease inhibitor, leading to more reliable and reproducible experimental outcomes. Always refer to the manufacturer's specific instructions for the lot of this compound being used, as some details may vary.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ubpbio.com [ubpbio.com]
- 3. raybiotech.com [raybiotech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. mpbio.com [mpbio.com]
- 8. This compound, bovine | AmericanBio [americanbio.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. zellbio.eu [zellbio.eu]
- 11. med.upenn.edu [med.upenn.edu]
Aprotinin: A Key Component in Mass Spectrometry Sample Preparation for Enhanced Proteomic Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of proteomics and mass spectrometry.
Introduction:
In the pursuit of comprehensive proteomic analysis using mass spectrometry, the integrity of the protein sample is paramount. Endogenous proteases, released during cell lysis and sample preparation, can rapidly degrade proteins, leading to a loss of valuable biological information, inaccurate quantification, and the generation of non-specific peptides that complicate data analysis. Aprotinin, a competitive serine protease inhibitor, is a crucial reagent in mitigating this proteolytic degradation. By forming a stable, reversible complex with the active sites of serine proteases such as trypsin, chymotrypsin, and plasmin, this compound effectively preserves the proteome, ensuring more accurate and reproducible mass spectrometry results. This application note provides detailed protocols and guidelines for the use of this compound in the preparation of samples for mass spectrometry.
Data Presentation
Table 1: Qualitative Assessment of Protein Integrity with and without Protease Inhibitor Cocktail Containing this compound
| Sample Group | Assessment Method | Observations |
| Saliva without Protease Inhibitors | 1D SDS-PAGE | No significant visible degradation of major protein bands. |
| Saliva with Protease Inhibitor Cocktail | 1D SDS-PAGE | No significant visible degradation of major protein bands. |
| Saliva without Protease Inhibitors | LC-MS/MS | Approximately 600 proteins identified with high confidence. |
| Saliva with Protease Inhibitor Cocktail | LC-MS/MS | Approximately 600 proteins identified with high confidence. |
Source: Adapted from Effect of protease inhibitors on the quantitative and qualitative assessment of oral microbes.[1]
Note: While this particular study did not observe significant differences, it is widely accepted in the proteomics community that protease inhibitors are essential for preserving protein integrity, especially for complex lysates and when low-abundance proteins or post-translational modifications are of interest. The lack of observed degradation in this specific study could be due to the relatively low protease activity in the sample type or the rapid processing time.
Experimental Protocols
Protocol 1: Preparation of a General Protease Inhibitor Cocktail (100X Stock)
This protocol describes the preparation of a 100X stock solution of a protease inhibitor cocktail containing this compound, suitable for general use in cell lysis buffers.
Materials:
-
This compound
-
Leupeptin
-
Pepstatin A
-
Phenylmethylsulfonyl fluoride (PMSF) or AEBSF
-
EDTA (optional, for metalloprotease inhibition)
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
Procedure:
-
This compound Stock (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of nuclease-free water. Aliquot and store at -20°C.
-
Leupeptin Stock (10 mM): Dissolve 10 mg of leupeptin in 2.1 mL of nuclease-free water. Aliquot and store at -20°C.
-
Pepstatin A Stock (1 mM): Dissolve 5 mg of pepstatin A in 7.3 mL of DMSO. Aliquot and store at -20°C.
-
PMSF Stock (100 mM): Dissolve 174 mg of PMSF in 10 mL of isopropanol. Caution: PMSF is toxic and has a short half-life in aqueous solutions. Prepare fresh or store in small aliquots at -20°C and add to the lysis buffer immediately before use. Alternatively, use the more stable AEBSF.
-
(Optional) EDTA Stock (0.5 M): Dissolve 18.61 g of EDTA in 80 mL of nuclease-free water. Adjust the pH to 8.0 with NaOH. Bring the final volume to 100 mL. Aliquot and store at room temperature.
-
100X Protease Inhibitor Cocktail Preparation: To prepare 1 mL of the 100X cocktail, combine the following:
-
100 µL of this compound Stock (1 mg/mL)
-
100 µL of Leupeptin Stock (10 mM)
-
100 µL of Pepstatin A Stock (1 mM)
-
100 µL of PMSF Stock (100 mM)
-
(Optional) 200 µL of EDTA Stock (0.5 M)
-
Adjust the final volume to 1 mL with nuclease-free water or a suitable buffer.
-
-
Storage: Aliquot the 100X cocktail and store at -20°C.
Protocol 2: Cell Lysis and Protein Extraction for Mass Spectrometry
This protocol details the use of a protease inhibitor cocktail containing this compound during the lysis of cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, or custom buffer compatible with downstream processing)
-
100X Protease Inhibitor Cocktail (from Protocol 1)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge
Procedure:
-
Cell Harvesting: Aspirate the culture medium from the cell culture dish. Wash the cells once with ice-cold PBS.
-
Lysis Buffer Preparation: Immediately before use, add the 100X Protease Inhibitor Cocktail to the required volume of lysis buffer to achieve a 1X final concentration (e.g., add 10 µL of 100X cocktail to 990 µL of lysis buffer).
-
Cell Lysis: Add the lysis buffer containing the protease inhibitors to the culture dish. For a 10 cm dish, use approximately 500 µL to 1 mL of buffer.
-
Scraping and Collection: Use a cell scraper to gently scrape the cells from the surface of the dish in the presence of the lysis buffer.
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Downstream Processing: The protein extract is now ready for downstream processing for mass spectrometry, which typically includes reduction, alkylation, and enzymatic digestion.
Mandatory Visualization
Caption: A typical bottom-up proteomics workflow.
This diagram illustrates the major steps in preparing a protein sample for mass spectrometry analysis, highlighting the critical stage of cell lysis where this compound and other protease inhibitors are introduced to preserve sample integrity.
Conclusion
The inclusion of this compound in a comprehensive protease inhibitor cocktail is a fundamental and highly recommended practice in sample preparation for mass spectrometry-based proteomics. By effectively inhibiting serine proteases, this compound helps to ensure that the protein complement of a sample remains intact, leading to more reliable and accurate identification and quantification of proteins. The protocols provided herein offer a standardized approach to the use of this compound, contributing to the generation of high-quality proteomics data for researchers, scientists, and drug development professionals.
References
Application Notes & Protocols: Long-Term Storage and Handling of Aprotinin Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin is a monomeric globular polypeptide composed of 58 amino acids that acts as a competitive, reversible serine protease inhibitor.[1][2] Derived from bovine lung tissue, it effectively blocks the active sites of key enzymes involved in proteolysis and coagulation, such as trypsin, chymotrypsin, plasmin, and kallikrein.[3][4][5][6] Its remarkable stability is attributed to its compact tertiary structure, which is cross-linked by three disulfide bridges.[1][7]
Due to its inhibitory properties, this compound is a critical reagent in research and drug development, used to prevent protein degradation during cell lysis and tissue homogenization, and to study pathways involving proteolytic enzymes.[6][8] Proper storage and handling are paramount to preserve its full biological activity and ensure experimental reproducibility. These notes provide detailed guidelines and protocols for maintaining the stability and efficacy of this compound solutions for long-term use.
Recommended Storage and Handling
Proper handling and storage are crucial for maximizing the shelf-life and performance of this compound. This compound is available in lyophilized powder and pre-made solution forms.
General Handling Guidelines:
-
Reconstitution: For lyophilized powder, reconstitute using sterile, high-purity water (18 MΩ-cm) or an aqueous buffer (e.g., 0.1 M Tris, pH 8.0) to a concentration of at least 100 µg/mL.[7][8] For a 50 mg/mL stock, 5 mL of distilled water can be used for a 250 mg vial.[9]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of this compound solutions should be strictly avoided as it can lead to a decline in activity.[1][5][7] It is highly recommended to aliquot the reconstituted solution into single-use volumes before freezing.
-
Carrier Proteins: For long-term storage of dilute solutions, the addition of a carrier protein, such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA), is recommended to prevent loss due to surface adhesion.[7][10]
-
Sterilization: If required, solutions can be sterilized by filtration through a 0.2 µm filter.[1]
The following diagram outlines the recommended workflow for preparing and storing this compound stock solutions.
Stability of this compound Solutions
This compound is exceptionally stable due to its compact protein structure.[11] It is resistant to denaturation by high temperatures, organic solvents, and a wide pH range (1-12).[1] However, its stability is influenced by storage temperature, concentration, and the presence of additives.
Summary of Storage Conditions and Stability
| Form | Concentration | Storage Buffer/Solvent | Temperature | Stability/Shelf-Life |
| Lyophilized Powder | N/A | N/A | 2-8°C | Stable until the expiration date (typically 2-4 years).[8] |
| -20°C | Recommended for long-term storage.[7] | |||
| Reconstituted Solution | >100 µg/mL | Aqueous Buffer (pH 7-8) | 2-8°C | Stable for approximately one week.[2][8][10] |
| >100 µg/mL | Aqueous Buffer (pH 7-8) | -20°C | Stable for at least 6 months.[2][8][9] | |
| Commercial Solution | 10 mg/mL | Sterile water with 0.9% NaCl and 0.9% benzyl alcohol (pH 5.7-6.2) | 0-5°C | <4.3% loss of activity per year.[12] |
Factors Affecting Stability:
-
Concentration: Dilute solutions of this compound are generally less stable than concentrated solutions.[1][5]
-
pH: While stable across a wide pH range, this compound's binding to proteases can dissociate at pH <3 or pH >10.[1][8] It is inactive at pH >12.8.[8][10]
-
Reducing Agents: The Cys¹⁴-Cys³⁸ disulfide bridge can be cleaved by reducing agents like 2-mercaptoethanol, which will compromise its structure and function.[1]
This compound's Mechanism of Action
This compound functions by binding to the active site of serine proteases, forming a stable, yet reversible, stoichiometric complex. This action blocks the enzyme's ability to cleave its target substrates. A key application is in the regulation of the coagulation and fibrinolytic systems, where it inhibits kallikrein and plasmin. The inhibition of kallikrein prevents the formation of Factor XIIa, thereby downregulating the intrinsic coagulation pathway and subsequent fibrinolysis.[3][6]
Experimental Protocols
Protocol 1: Determination of this compound Activity (Trypsin Inhibition Assay)
This protocol determines the functional activity of an this compound solution by measuring its ability to inhibit a known amount of trypsin. The residual trypsin activity is quantified using the synthetic substrate Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), which releases a yellow p-nitroaniline product upon cleavage, measurable at 405 nm.
Materials:
-
This compound solution (test sample)
-
Trypsin solution (e.g., 1040-1560 units/mL in 1 mM HCl, kept on ice)
-
Assay Buffer: 200 mM Triethanolamine, 20 mM CaCl₂, pH 7.8 at 25°C
-
Substrate Solution: 0.1% (w/v) BAPNA in purified water
-
1 mM HCl
-
Spectrophotometer capable of reading at 405 nm
-
96-well plate or cuvettes
Procedure:
-
Prepare Reagents:
-
Trypsin Working Solution: Dilute the trypsin stock solution in cold 1 mM HCl to achieve a rate of ∆A₄₀₅nm/min between 0.08-0.12 in the uninhibited control reaction.
-
This compound Test Solution: Dilute the this compound sample in an appropriate buffer to an expected concentration that will cause 40-60% inhibition of the trypsin activity.
-
-
Set up Reactions: Prepare three sets of reactions in microtubes or a 96-well plate: Blank, Control (Uninhibited), and Test (Inhibited).
-
Blank:
-
500 µL Assay Buffer
-
500 µL Substrate Solution
-
-
Control (Uninhibited):
-
400 µL Assay Buffer
-
100 µL Trypsin Working Solution
-
Incubate for 5 minutes at 25°C.
-
500 µL Substrate Solution
-
-
Test (Inhibited):
-
300 µL Assay Buffer
-
100 µL this compound Test Solution
-
100 µL Trypsin Working Solution
-
Incubate for 5 minutes at 25°C to allow inhibition.
-
500 µL Substrate Solution
-
-
-
Measurement:
-
Immediately after adding the Substrate Solution, mix gently and start monitoring the absorbance at 405 nm.
-
Record the increase in absorbance every 30 seconds for 5-6 minutes at 25°C.[13]
-
-
Calculations:
-
Determine the rate of reaction (∆A₄₀₅nm/minute) from the linear portion of the absorbance curve for both the Control and Test reactions.
-
Calculate the percent inhibition using the following formula:
-
The activity of this compound is often expressed in Trypsin Inhibitor Units (TIU) or Kallikrein Inhibitor Units (KIU). One TIU will decrease the activity of 2 trypsin units by 50%.[1]
-
Protocol 2: Monitoring this compound Stability with Freeze-Thaw Cycles
This protocol provides a framework to assess the impact of repeated freeze-thaw cycles on the inhibitory activity of an this compound stock solution.
Materials:
-
Aliquoted this compound stock solution (e.g., 2 mg/mL)
-
All reagents and equipment listed in Protocol 1
-
-20°C freezer and wet ice
Procedure:
-
Initial Sample (Cycle 0): Thaw one aliquot of the this compound stock solution. This will serve as the baseline (C₀) control. Perform the Trypsin Inhibition Assay (Protocol 1) to determine its initial % inhibition.
-
Freeze-Thaw Cycle 1 (C₁):
-
Take a separate, fresh aliquot of the this compound stock.
-
Freeze it at -20°C for at least 1 hour.
-
Thaw the aliquot completely at room temperature or on ice.
-
Perform the Trypsin Inhibition Assay on this C₁ sample.
-
-
Freeze-Thaw Cycle 2 (C₂):
-
Take the same C₁ tube and refreeze it at -20°C for at least 1 hour.
-
Thaw the aliquot completely.
-
Perform the Trypsin Inhibition Assay on this C₂ sample.
-
-
Freeze-Thaw Cycle 3 (C₃):
-
Repeat the freeze-thaw process one more time with the same tube.
-
Perform the Trypsin Inhibition Assay on this C₃ sample.
-
-
Data Analysis:
-
Compare the % inhibition values obtained for C₀, C₁, C₂, and C₃.
-
Plot the % inhibition against the number of freeze-thaw cycles to visualize any decline in activity. A minimal loss of activity is expected, but significant drops indicate improper handling or solution instability.[14]
-
References
- 1. This compound [sigmaaldrich.com]
- 2. interchim.fr [interchim.fr]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pancreatic trypsin inhibitor | C284H432N84O79S7 | CID 16130295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. raybiotech.com [raybiotech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aniara.com [aniara.com]
- 10. Bovine this compound / Pancreatic Trypsin Inhibitor from Active Bioscience [active-bioscience.de]
- 11. This compound [collab.its.virginia.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. drugfuture.com [drugfuture.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Aprotinin Application Notes: A Guide to Calculating and Using the Optimal Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and utilizing aprotinin, a serine protease inhibitor, in various experimental settings. This document outlines the different units of this compound activity, provides detailed protocols for preparing solutions, and offers guidance on calculating the required concentration for your specific application.
Understanding this compound Activity: A Multi-faceted Inhibitor
This compound is a competitive inhibitor of several serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[1] Its ability to block the active sites of these enzymes makes it an invaluable tool for preventing protein degradation during cell lysis, protein purification, and other biochemical assays.[1] The activity of this compound is expressed in various units, which can sometimes be confusing. The following table summarizes the most common units and their conversion factors to facilitate accurate experimental design.
| Unit Name | Abbreviation | Definition | Conversion Factors |
| Trypsin Inhibitor Unit | TIU | The amount of this compound that will decrease the activity of 2 trypsin units by 50%. One trypsin unit will hydrolyze 1.0 µmole of N-α-benzoyl-DL-arginine p-nitroanilide (BAPNA) per minute at pH 7.8 and 25°C.[2] | 1 TIU ≈ 1,025 - 1,300 KIU[2] |
| Kallikrein Inhibitor Unit | KIU | The amount of this compound that inhibits one unit of kallikrein. | 1800 KIU = 1 USP this compound Unit[3] |
| USP this compound Unit | USP Unit | Defined by the United States Pharmacopeia reference standard. | 1 USP this compound Unit = 1800 KIU[3] |
| Ph. Eur. Unit | PEU | Defined by the European Pharmacopoeia. 1 PEU of this compound inhibits 50 % of the enzymatic activity of 2 Microkatal Trypsin. | 1 PEU = 1800 KIU |
| Inhibitor Unit | IU | The amount of this compound that completely inhibits one unit of trypsin in <10 minutes at pH 6.0. | 1 IU ≈ 26 KIU |
Recommended Working Concentrations
The optimal working concentration of this compound depends on the specific application and the expected level of protease activity in the sample. The following table provides general recommendations for common experimental procedures.
| Application | Recommended Working Concentration |
| Cell Lysis Buffers | 0.6 - 2 µg/mL (0.1 - 0.3 µM)[4] |
| Protein Purification | 1 - 2 µg/mL (0.15 - 0.3 µM) |
| Cell Culture | 1-2 µg/mL |
| Radioimmunoassay (RIA) | 1-2 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL (1000X) this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound that can be stored and diluted for various applications.
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water or sterile Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Dissolve the powder in 10 mL of nuclease-free water or sterile PBS to achieve a final concentration of 2 mg/mL.[5][6]
-
Gently vortex or mix by inversion until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. The stock solution is stable for approximately 6 months when stored at -20°C.[7] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Calculating and Preparing a Working Solution
This protocol details how to calculate the required volume of the stock solution to achieve the desired working concentration in your experimental buffer.
Calculation Formula:
C1V1 = C2V2
Where:
-
C1 = Concentration of the stock solution (e.g., 2 mg/mL or 2000 µg/mL)
-
V1 = Volume of the stock solution to be added (the unknown)
-
C2 = Desired working concentration (e.g., 2 µg/mL)
-
V2 = Final volume of the working solution (e.g., 10 mL)
Example Calculation:
To prepare 10 mL of a cell lysis buffer with a final this compound concentration of 2 µg/mL using a 2 mg/mL stock solution:
-
Convert units to be consistent: C1 = 2 mg/mL = 2000 µg/mL
-
Rearrange the formula to solve for V1: V1 = (C2V2) / C1
-
Plug in the values: V1 = (2 µg/mL * 10 mL) / 2000 µg/mL
-
Calculate V1: V1 = 20 / 2000 = 0.01 mL = 10 µL
Procedure:
-
Prepare your experimental buffer (e.g., cell lysis buffer) to the desired final volume minus the volume of the this compound stock solution to be added (e.g., 10 mL - 10 µL = 9.99 mL).
-
Add 10 µL of the 2 mg/mL this compound stock solution to the buffer.
-
Mix thoroughly by vortexing or inversion. The working solution is now ready to use.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in preparing an this compound working solution from a lyophilized powder.
Caption: Workflow for this compound solution preparation.
Mechanism of Action: Inhibition of the Kallikrein-Kinin System
This compound exerts its antifibrinolytic effects by inhibiting key proteases in the kallikrein-kinin system. This pathway is crucial in inflammation, blood pressure regulation, and coagulation. The diagram below illustrates the points of inhibition by this compound within this system.
Caption: this compound's inhibition of the kallikrein-kinin system.
References
- 1. This compound [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. This compound [drugfuture.com]
- 6. mdpi.com [mdpi.com]
- 7. Implication of the Kallikrein-Kinin System in Neurological Disorders: Quest for Potential Biomarkers and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Aprotinin's Role in Elucidating Protein-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of aprotinin's utility as a versatile tool in the study of protein-protein interactions (PPIs). Beyond its well-established role as a general serine protease inhibitor to prevent protein degradation, this compound can be strategically employed to investigate specific molecular interactions, dissect signaling pathways, and quantify binding kinetics. This document offers detailed protocols for key experimental techniques where this compound is instrumental, alongside quantitative data and visual workflows to guide your research.
Introduction to this compound's Utility in PPI Studies
This compound, a bovine pancreatic trypsin inhibitor (BPTI), is a competitive inhibitor of a range of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[1] Its primary mechanism of action involves binding tightly but reversibly to the active site of these proteases, thereby preventing them from cleaving their substrates.[2] This fundamental property makes this compound an invaluable reagent in PPI studies for two main reasons:
-
Preservation of Protein Complexes: During cell lysis and subsequent protein extraction, endogenous proteases are released, which can degrade target proteins and their interacting partners, leading to false-negative results. The inclusion of this compound in lysis buffers is a standard and critical step to inhibit this proteolytic activity and maintain the integrity of protein complexes for downstream analysis.[2][3]
-
Modulation of Specific Protease-Mediated Interactions: this compound can be used as a molecular probe to study PPIs that are directly regulated by serine protease activity. By inhibiting a specific protease, researchers can observe the resulting effect on a downstream interaction, thereby elucidating the role of proteolysis in signaling cascades and other cellular processes. A prime example is the study of Protease-Activated Receptors (PARs).[4][5]
Quantitative Data: this compound Inhibition Constants
The efficacy of this compound as an inhibitor varies for different proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki value indicating a stronger interaction. The following table summarizes the Ki values of this compound for several common serine proteases.
| Protease | Organism/Tissue | pH | Ki (Inhibition Constant) |
| Trypsin | Bovine | 8.0 | 0.06 pM |
| Plasmin | Porcine | 7.8 | 4.0 nM |
| Chymotrypsin | Bovine | - | 9 nM |
| Kallikrein | Pancreatic | 8.0 | 1.0 nM |
| Kallikrein | Plasma | - | 30 nM |
| Elastase | Human Leukocytes | 8.0 | 3.5 µM |
| Urokinase | Human | 8.8 | 8.0 µM |
| Trypsinogen | Bovine | 8.0 | 1.8 µM |
Note: Ki values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Application 1: Studying Protease-Activated Receptor (PAR) Signaling
This compound is a powerful tool for investigating the interaction between proteases and their cell surface receptors, particularly the Protease-Activated Receptor (PAR) family. Thrombin, a serine protease, activates PAR1 by cleaving its N-terminal domain, which then acts as a tethered ligand to initiate intracellular signaling.[6] this compound can inhibit this cleavage, thereby preventing PAR1 activation and allowing researchers to study the downstream consequences.[4][5]
Signaling Pathway Diagram: this compound's Inhibition of Thrombin-Mediated PAR1 Activation
Caption: this compound inhibits thrombin's cleavage of PAR1.
Application 2: Preserving Protein Complexes in Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation (Co-IP) is a widely used technique to identify and study protein-protein interactions in their native state.[7] The success of a Co-IP experiment heavily relies on the quality of the cell lysate and the preservation of protein complexes. This compound is a crucial component of the lysis buffer, preventing the degradation of both the "bait" protein and its interacting "prey" proteins by endogenous serine proteases.[3][8]
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation.
Detailed Protocol: Co-Immunoprecipitation
Materials:
-
Cultured cells expressing the protein of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. Store at 4°C.
-
Protease Inhibitor Cocktail (including this compound). A common working concentration for this compound is 2 µg/mL.
-
Primary antibody specific to the "bait" protein
-
Isotype control IgG
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: Same as Co-IP Lysis Buffer
-
Elution Buffer (e.g., 0.1 M Glycine pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5) if using acidic elution
-
Microcentrifuge tubes, refrigerated microcentrifuge, and rotator
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer supplemented with a fresh protease inhibitor cocktail (containing this compound).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody (or isotype control IgG for a negative control) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads and vortex gently.
-
Incubate at room temperature for 5-10 minutes (for acidic elution) or boil for 5 minutes (for SDS-PAGE sample buffer).
-
Centrifuge to pellet the beads and collect the supernatant containing the protein complex.
-
If using acidic elution, neutralize the eluate with Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the "bait" and co-immunoprecipitated "prey" proteins.
-
Alternatively, the eluate can be analyzed by mass spectrometry to identify unknown interacting partners.
-
Application 3: Studying Viral-Host Protein Interactions
Many viruses rely on host cell proteases for their entry and replication. For instance, the influenza virus hemagglutinin and the spike protein of coronaviruses require cleavage by host serine proteases to become fusion-competent.[9][10] this compound can be used to inhibit these host proteases, thereby blocking viral entry and allowing for the study of the specific protease-viral protein interactions that are essential for infection.[11]
Logical Relationship Diagram: this compound's Role in Viral Entry Inhibition
Caption: this compound can block viral entry by inhibiting host proteases.
Application 4: Use in Pull-Down Assays
Similar to Co-IP, pull-down assays are used to study protein-protein interactions. In a pull-down assay, a "bait" protein is typically expressed as a fusion protein with a tag (e.g., GST or His-tag), immobilized on affinity beads, and then incubated with a cell lysate. This compound is essential in the lysis buffer to prevent the degradation of the "prey" proteins in the lysate, ensuring that any observed interactions are genuine.
Detailed Protocol: GST Pull-Down Assay
Materials:
-
Purified GST-tagged "bait" protein
-
Glutathione-agarose or magnetic beads
-
Cell lysate from cells expressing the potential "prey" protein(s)
-
Lysis Buffer (as in Co-IP protocol) with this compound
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 10-50 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)
-
Microcentrifuge tubes, refrigerated microcentrifuge, and rotator
Procedure:
-
Immobilization of Bait Protein:
-
Incubate the purified GST-tagged "bait" protein with glutathione beads for 1-2 hours at 4°C on a rotator.
-
As a negative control, incubate beads with GST protein alone.
-
Wash the beads 3 times with ice-cold Wash Buffer to remove unbound bait protein.
-
-
Binding of Prey Protein:
-
Prepare cell lysate as described in the Co-IP protocol, ensuring the lysis buffer contains this compound.
-
Add the cell lysate to the beads with the immobilized bait protein (and to the control beads).
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Add Elution Buffer to the beads.
-
Incubate at room temperature for 10-20 minutes with gentle agitation.
-
Centrifuge to pellet the beads and collect the supernatant containing the protein complex.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the "prey" protein.
-
Application 5: Affinity Chromatography and Surface Plasmon Resonance (SPR)
While less common, this compound itself can be used as a ligand in affinity chromatography to purify serine proteases.[12] Conversely, a serine protease can be immobilized to study its interaction with this compound.
In Surface Plasmon Resonance (SPR), a label-free technique to measure real-time biomolecular interactions, this compound can be used in several ways. It can be included in the running buffer to prevent the degradation of protein analytes by any residual protease activity. More directly, a protease can be immobilized on the sensor chip, and this compound can be injected as the analyte to measure the kinetics (association and dissociation rates) of their interaction. This provides quantitative data on the binding affinity.
Due to the highly specific and technical nature of these experiments, a generic protocol is less useful. The experimental design, including buffer composition, protein concentrations, and regeneration conditions, must be optimized for the specific protease-aprotinin interaction being studied.
Conclusion
This compound is a multifaceted tool for researchers studying protein-protein interactions. Its primary and indispensable role is the preservation of protein integrity in complex biological samples. Furthermore, its specific inhibitory activity against serine proteases allows for its use as a molecular probe to dissect the role of proteolysis in cellular signaling and disease processes. The protocols and data provided in these application notes serve as a guide for the effective use of this compound in your research endeavors, enabling more accurate and insightful investigations into the intricate world of protein-protein interactions.
References
- 1. This compound.net [this compound.net]
- 2. This compound Applications in Biotechnology and Pharmaceutical Manufacturing Processes [sigmaaldrich.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Clinical inhibition of the seven-transmembrane thrombin receptor (PAR1) by intravenous this compound during cardiothoracic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proinflammatory activation of endothelial cells by thrombin through the protease-activated receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. This compound—Drug against Respiratory Diseases [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound (II): Inhalational Administration for the Treatment of COVID-19 and Other Viral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity purification of this compound from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aprotinin Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of aprotinin in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a competitive, broad-spectrum serine protease inhibitor.[1] Its primary function in cell culture is to prevent the degradation of proteins by serine proteases that may be released during cell lysis or present in the culture environment.[2] It forms stable, reversible complexes with the active sites of these enzymes, effectively blocking their proteolytic activity.[3] Key proteases inhibited by this compound include trypsin, chymotrypsin, plasmin, and kallikrein.[1][4]
Q2: What are the common applications of this compound in cell culture experiments?
This compound is widely used to:
-
Protect proteins from degradation during cell and tissue lysis for downstream applications like Western blotting or immunoprecipitation.[1][2]
-
Inhibit protease activity in cell culture media to maintain the integrity of secreted proteins or to study the effects of protease inhibition on cellular processes.[5]
-
Increase the lifespan of cells in culture by preventing non-specific proteolysis.[5]
-
Be added to blood samples to prevent the rapid degradation of certain proteins, such as glucagon, before laboratory analysis.[1][3]
Q3: What is a typical starting concentration for this compound in cell culture?
A general starting concentration for this compound is between 1-2 µg/mL, which is often effective for inhibiting basal levels of protease activity.[6] However, the optimal concentration can vary significantly depending on the cell line, the level of endogenous or exogenous protease activity, and the specific application. For applications with high enzyme concentrations, such as in certain enzymatic assays or cell cultures with high protease secretion, much higher concentrations may be necessary.[3]
Q4: How does this compound affect cell signaling pathways?
This compound can influence several signaling pathways by inhibiting serine proteases that are key signaling molecules. For example:
-
Inflammatory Pathways: It can inhibit thrombin-induced proinflammatory activation of endothelial cells by blocking the protease-activated receptor 1 (PAR-1).[7] It has also been shown to reduce cytokine-induced inflammation in vascular smooth muscle cells.[8]
-
Coagulation and Fibrinolysis: By inhibiting kallikrein and plasmin, this compound can suppress both the intrinsic coagulation pathway and the breakdown of fibrin clots (fibrinolysis).[1][4]
-
Angiogenesis and Cell Migration: this compound can stimulate angiogenesis and endothelial cell migration by protecting the growth factor pleiotrophin from proteolytic degradation.[9]
dot
Caption: this compound's mechanism of serine protease inhibition.
Troubleshooting Guide
Problem 1: Protein of interest is still degrading after adding this compound.
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | The level of protease activity in your specific cell line or experimental condition may be higher than anticipated. Increase the concentration of this compound in a step-wise manner (e.g., 2x, 5x, 10x increments) to determine if higher concentrations improve protein stability. |
| Presence of Non-Serine Proteases | This compound is specific to serine proteases. Other classes of proteases (e.g., cysteine, aspartic, or metalloproteases) may be responsible for the degradation. Consider using a protease inhibitor cocktail that targets a broader range of proteases. |
| This compound Instability | This compound solutions can lose activity over time, especially with repeated freeze-thaw cycles or if stored at improper pH.[5] Prepare fresh this compound solutions or use aliquots stored at -20°C for no longer than 6 months. |
Problem 2: Observed cytotoxicity or altered cell morphology after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | While generally well-tolerated, high concentrations of this compound can have anti-proliferative effects on some cell lines.[10][11] Perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line (see Experimental Protocol below). |
| Cell Line Sensitivity | Some cell lines, particularly certain cancer cell lines, may be more sensitive to the effects of this compound than others.[10][11] A study on human breast cancer cell lines (MDA-MB-231, SK-BR-3, and MCF-7) showed significant growth inhibition, which was more pronounced than in the normal fibroblast cell line HDF-1.[10][11] |
| Off-Target Effects | By inhibiting proteases involved in normal cellular functions, this compound can inadvertently affect cell health and behavior.[9] If possible, try to identify the specific protease you need to inhibit and consider a more specific inhibitor if broad-spectrum inhibition is causing issues. |
dot
Caption: Troubleshooting flowchart for this compound experiments.
Data Presentation
Table 1: Recommended Working Concentrations of this compound for Various Applications
| Application | Cell/System Type | Recommended Concentration | Reference(s) |
| General Protease Inhibition | Mammalian Cell Culture | 1-2 µg/mL | [6] |
| Protein/Enzyme Isolation | Mammalian Tissues/Cells | 0.3 - 0.5 µM | [3] |
| Inhibition of Cell Invasion | MDA-MB-231 Breast Cancer Cells | 1 - 1.7 TIU/mL | [10][11] |
| Inhibition of Thrombin Activation | Human Umbilical Vein Endothelial Cells (HUVECs) | 200 - 1600 KIU/mL | [7] |
| Anti-proliferative Studies | Breast Cancer Cell Lines | 1 - 1.7 TIU/mL | [10][11] |
Note: TIU = Trypsin Inhibitor Unit, KIU = Kallikrein Inhibitor Unit. The conversion between units can vary, but approximately 1 TIU = 1300 KIU.[3]
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration Using a Dose-Response Assay
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for a specific cell line.
Objective: To identify the highest concentration of this compound that effectively inhibits protease activity without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Protease activity assay kit (optional, for efficacy)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 24 hours post-seeding). Include wells for a "no-cell" control (media only).
-
-
This compound Dilution Series:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µg/mL to 100 µg/mL, including a zero-aprotinin control.
-
-
Treatment:
-
After allowing the cells to adhere (typically overnight), carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cytotoxicity:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
-
Assessment of Efficacy (Optional):
-
To directly measure protease inhibition, you can collect the conditioned media or prepare cell lysates from parallel wells.
-
Use a suitable protease activity assay to quantify the level of protease inhibition at each this compound concentration.
-
-
Data Analysis:
-
Plot cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 (the concentration at which 50% of cell growth is inhibited) if significant toxicity is observed.
-
The optimal concentration will be the highest concentration that shows minimal cytotoxicity (e.g., >90% cell viability) while providing the desired level of protease inhibition.
-
dot
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. interchim.fr [interchim.fr]
- 4. go.drugbank.com [go.drugbank.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. This compound inhibits proinflammatory activation of endothelial cells by thrombin through the protease-activated receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Vascular Smooth Muscle Cell Inflammation and Proliferation via Induction of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound stimulates angiogenesis and human endothelial cell migration through the growth factor pleiotrophin and its receptor protein tyrosine phosphatase beta/zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-neoplastic effects of this compound on human breast cancer cell lines: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. advances.umw.edu.pl [advances.umw.edu.pl]
Technical Support Center: Aprotinin Removal from Protein Samples
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively removing aprotinin, a common serine protease inhibitor, from protein samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein purification?
This compound is a small polypeptide (6.5 kDa) that acts as a competitive inhibitor of several serine proteases, including trypsin, chymotrypsin, and plasmin.[1][2] It is frequently added during protein extraction and purification to prevent the degradation of the target protein by endogenous proteases, thereby protecting its structural integrity and biological activity.[1]
Q2: Under what circumstances is it necessary to remove this compound?
Removal of this compound is critical in several scenarios:
-
Functional Assays: If the target protein's function is to be studied, this compound may interfere with downstream enzymatic assays, particularly those involving serine proteases.
-
Therapeutic Applications: For proteins intended for therapeutic use, this compound must be removed as it can cause hypersensitivity or anaphylactic reactions in patients, especially upon re-exposure.[3][4]
-
Structural Studies: The presence of this compound can interfere with techniques like X-ray crystallography or NMR by forming complexes with the target protein or by simply being a contaminant.
-
Downstream Purification Steps: this compound can interfere with certain chromatography techniques, such as affinity chromatography where it might bind to a protease-based ligand.
Q3: What are the primary methods for removing this compound from a protein sample?
The most common methods leverage the significant size and charge differences between this compound and most target proteins. These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size.
-
Dialysis / Ultrafiltration: Uses a semipermeable membrane to separate molecules based on a molecular weight cut-off.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge.
-
Affinity Chromatography: Can be used to specifically bind and remove this compound or to bind the target protein while this compound flows through.
Q4: How can I confirm that this compound has been successfully removed?
Verification can be achieved through several methods:
-
SDS-PAGE: A sensitive method to detect the 6.5 kDa this compound band.
-
HPLC: Reversed-phase high-performance liquid chromatography can be used to evaluate the purity of the protein sample.[5]
-
ELISA: An enzyme-linked immunosorbent assay specific for this compound can quantify its concentration.[6]
-
Functional Assays: A functional assay, such as a trypsin inhibition assay, can measure residual this compound activity. The concentration of this compound can be determined by its inhibitory action against plasma kallikrein.[7]
Troubleshooting Guides: this compound Removal Protocols
This section provides detailed protocols and troubleshooting for the most effective this compound removal techniques.
Method 1: Size Exclusion Chromatography (Gel Filtration)
Principle: This technique separates molecules based on their hydrodynamic radius. The protein sample is passed through a column packed with a porous resin. Larger molecules (your target protein) cannot enter the pores and elute first, while smaller molecules like this compound enter the pores, extending their path and causing them to elute later.
-
Resin Selection: Choose a resin with a fractionation range appropriate for separating your target protein from the 6.5 kDa this compound. Resins like Sephadex G-25 or equivalent are excellent for group separations, effectively removing small molecules (>5 kDa) from larger proteins.[8]
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes (CVs) of your desired final buffer (e.g., PBS, Tris-HCl) at a flow rate recommended by the manufacturer.
-
Sample Preparation: Centrifuge your sample (e.g., 10,000 x g for 15 minutes) to remove any precipitates. Filter through a 0.22 µm filter.
-
Sample Application: Load the clarified sample onto the column. For optimal resolution, the sample volume should not exceed 5% of the total column volume. For desalting or buffer exchange applications, sample volumes up to 30% of the CV can be used.[9]
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector at 280 nm. The first major peak should correspond to your target protein, while a later, smaller peak will contain this compound and other small molecules.
-
Analysis: Analyze collected fractions using SDS-PAGE to confirm the separation of the target protein from this compound.
Caption: Workflow for removing this compound using Size Exclusion Chromatography.
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Incorrect resin choice. | Ensure the resin's fractionation range allows for separation of your target protein from a 6.5 kDa molecule. |
| Sample volume too large. | Reduce sample volume to <5% of the column volume for high-resolution separation. | |
| Low Protein Recovery | Protein is adsorbing to the resin. | Add 150-500 mM NaCl to the buffer to reduce ionic interactions. |
| Protein has precipitated on the column. | Ensure sample is fully solubilized and filtered before loading. Include additives from the sample buffer in the running buffer.[10] | |
| High Back Pressure | Clogged column filter or resin. | Filter all samples and buffers before use.[10] If necessary, clean the column according to the manufacturer's instructions. |
Method 2: Dialysis / Ultrafiltration
Principle: This method utilizes a semipermeable membrane with a specific Molecular Weight Cut-Off (MWCO). The membrane retains the larger target protein while allowing small molecules like this compound to diffuse into a large volume of external buffer. Ultrafiltration is a related technique that uses pressure to speed up the process.
-
Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly smaller than your target protein but at least 2-3 times larger than this compound (e.g., a 15-20 kDa MWCO membrane is suitable for many proteins).
-
Membrane Preparation: Cut the membrane to the desired length and hydrate it in deionized water or dialysis buffer as per the manufacturer's instructions.[11]
-
Sample Loading: Secure one end of the tubing with a clip. Pipette your protein sample into the tubing, leaving about 25% of the volume as headspace to allow for potential volume increase.[11] Secure the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of dialysis buffer (at least 50 times the sample volume) at 4°C.[11] Use a magnetic stir bar to gently stir the buffer.
-
Buffer Changes: For efficient removal, perform at least three buffer changes over 24-48 hours. A common schedule is one change after 3-4 hours, a second overnight, and a final change for 3-4 hours.[11]
-
Sample Recovery: Carefully remove the dialysis bag, dry the exterior, and recover your protein sample.
-
Analysis: Confirm this compound removal via SDS-PAGE or a functional assay.
Caption: Workflow for removing this compound using dialysis.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Removal | Insufficient dialysis time or buffer volume. | Increase the number of buffer changes and the total dialysis time (up to 48 hours). Ensure the buffer volume is at least 50x the sample volume.[11] |
| Incorrect MWCO. | Verify the membrane's MWCO is appropriate for your target protein and this compound. | |
| Significant Sample Dilution | Osmotic imbalance. | Ensure the osmolarity of the dialysis buffer is similar to that of the sample. Avoid using pure water as a dialysis buffer unless intended. |
| Protein Loss | Protein binding to the membrane. | Use a membrane material known for low protein binding (e.g., regenerated cellulose). |
| Leakage from the dialysis bag. | Ensure clips are secure and the membrane is not punctured. |
Method 3: Ion-Exchange Chromatography (IEX)
Principle: This method separates proteins based on their net charge at a specific pH. This compound has a very high isoelectric point (pI ≈ 10.5), meaning it is strongly positively charged at neutral or slightly alkaline pH. This allows it to be separated from many other proteins using cation-exchange chromatography.
-
Resin Selection: Choose a strong cation-exchange resin, such as SP Sepharose.[12][13]
-
Buffer Selection: Select a binding buffer with a pH at which your target protein does not bind (or binds weakly) to the cation exchanger, while this compound binds strongly. A buffer like 20 mM Tris at pH 8.5 is often effective, as many proteins are negatively charged at this pH while this compound remains positive.[12][13]
-
Column Equilibration: Equilibrate the cation-exchange column with 5-10 CVs of the binding buffer.
-
Sample Preparation: Exchange your sample into the binding buffer using dialysis or a desalting column. Filter the sample through a 0.22 µm filter.
-
Sample Application: Load the sample onto the column. Your target protein will likely elute in the flow-through, while this compound binds to the resin.
-
Wash and Elute: Wash the column with several CVs of binding buffer to ensure all of your target protein has eluted. This compound can then be stripped from the column using a high-salt elution buffer (e.g., binding buffer + 1 M NaCl).
-
Analysis: Analyze the flow-through fractions to confirm the presence of your purified protein and the absence of this compound.
Caption: Workflow for removing this compound using Cation-Exchange Chromatography.
| Problem | Possible Cause | Recommended Solution |
| Target Protein Binds to Column | Buffer pH is too low. | The pH of the binding buffer is below the pI of your target protein. Increase the buffer pH to ensure your protein is neutral or negatively charged.[10] |
| Incomplete this compound Removal | Ionic strength of the sample is too high. | High salt in the sample can prevent this compound from binding. Ensure the sample is thoroughly buffer-exchanged into a low-salt binding buffer before loading.[12] |
| Low Protein Recovery | Protein precipitated on the column. | The low ionic strength of the binding buffer may cause your protein to precipitate. Try adding a low concentration of salt (e.g., 25-50 mM NaCl) to the binding buffer to improve solubility, ensuring it's not high enough to elute this compound. |
Quantitative Data Summary
The efficiency of each method can vary based on the specific properties of the target protein and the precise experimental conditions. The following table provides a general comparison.
| Parameter | Size Exclusion (SEC) | Dialysis / Ultrafiltration | Ion-Exchange (IEX) |
| Principle | Size / Hydrodynamic Radius | Molecular Weight Cut-Off | Net Charge |
| This compound Removal | >99% | >98% | >99% |
| Typical Protein Recovery | >95% | >90% | 75-90%[14] |
| Speed | Fast (30-90 min) | Slow (24-48 hours) | Moderate (2-4 hours) |
| Sample Dilution | Moderate | High (Dialysis) / Low (Ultrafiltration) | Low |
| Key Advantage | Excellent for buffer exchange simultaneously. | Simple setup, no complex equipment needed. | High capacity and resolution. |
| Key Disadvantage | Limited sample volume for high resolution. | Very slow process. | Requires buffer optimization. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound. A review of its pharmacology and therapeutic efficacy in reducing blood loss associated with cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound.co.uk [this compound.co.uk]
- 5. Purity evaluation of this compound by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound in preoperative cardiac surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Concentration Varies Significantly According to Cardiopulmonary Bypass Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Purification of recombinant this compound from transgenic corn germ fraction using ion exchange and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Aprotinin to inhibit non-target proteases.
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for aprotinin to inhibit non-target proteases. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive, reversible serine protease inhibitor.[1] It functions by binding tightly to the active site of serine proteases, forming a stable complex that blocks the access of substrates to the enzyme's active site. This binding is reversible, and most this compound-protease complexes will dissociate at a pH below 3 or above 10.
Q2: Which proteases are the primary targets of this compound?
A2: this compound is known to be a potent inhibitor of a range of serine proteases, most notably trypsin, chymotrypsin, plasmin, and kallikrein.[1] Its inhibition of plasmin and kallikrein, for example, leads to antifibrinolytic effects by slowing the breakdown of blood clots.[2][3]
Q3: Does this compound inhibit proteases other than its primary targets?
A3: Yes, this compound has a broad inhibitory spectrum but with varying affinities. While it strongly inhibits its primary targets, it only weakly inhibits others such as cathepsin G, acrosin, and human leukocyte elastase.[4] It has been shown to have no inhibitory activity against several classes of proteases, including Factor Xa, thrombin, subtilisin, papain, pepsin, and metalloproteases.[4] Some studies have also indicated that this compound can inhibit outer membrane proteases (omptins) from certain bacteria, such as E. coli OmpT, in the micromolar range.[5]
Q4: How does the inhibitory strength of this compound vary across different proteases?
A4: The inhibitory strength, often represented by the inhibition constant (Ki), varies significantly. A lower Ki value indicates stronger inhibition. This compound binds to trypsin with picomolar affinity, while its affinity for other proteases like human leukocyte elastase is in the micromolar range, indicating a much weaker interaction.
Quantitative Data: this compound Inhibition Constants (Ki)
The following table summarizes the reported inhibition constants (Ki) of this compound for various serine proteases, providing a clear comparison of its inhibitory potency.
| Protease | Organism/Source | pH | Ki Value | Reference |
| Trypsin | Bovine | 8.0 | 0.06 pM | |
| Kallikrein | Pancreatic | 8.0 | 1.0 nM | |
| Kallikrein | Tissue | - | 1 nM | |
| Plasmin | Porcine | 7.8 | 4.0 nM | |
| Chymotrypsin | Bovine | 8.0 | 9 nM | |
| Kallikrein | Plasma | - | 30 - 100 nM | |
| Elastase | Human Leukocytes | 8.0 | 3.5 µM | |
| Urokinase | Human | 8.8 | 8.0 µM | |
| Plasminogen Activator | - | - | 8 - 27 µM |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: I've added this compound to my cell lysate, but my protein of interest is still being degraded. What could be the cause?
A1: There are several potential reasons for this observation:
-
Incorrect Protease Class: The degrading protease may not be a serine protease. This compound is highly specific for serine proteases and will not inhibit cysteine, aspartyl, or metalloproteases.[4]
-
Weak Inhibition: The target protease might be one that this compound inhibits only weakly (e.g., human leukocyte elastase).[4] In this case, a significantly higher concentration of this compound may be required.
-
Suboptimal Concentration: The working concentration of this compound may be too low for the level of protease activity in your sample. The recommended working concentration is typically between 0.06 to 2 µg/ml (0.01 to 0.3 µM).[4]
-
pH Instability: this compound's binding to proteases can be reversed under acidic (pH < 3) or alkaline (pH > 10) conditions, which could compromise its effectiveness.
Q2: I'm observing unexpected changes in a cellular signaling pathway after adding this compound. Could this be an off-target effect?
A2: It is possible. Cellular signaling often involves cascades of proteolytic activation. If an upstream activator in your pathway is an this compound-sensitive serine protease, its inhibition could lead to downstream effects that appear unrelated to your primary target. For instance, this compound is known to inhibit the intrinsic pathway of coagulation by targeting plasma kallikrein.[2] This could have wide-ranging effects in experiments involving plasma or whole blood.
Q3: How can I experimentally verify if this compound is inhibiting a specific, potentially non-target, protease in my experimental system?
A3: You can perform a direct enzyme inhibition assay. This involves isolating the suspected non-target protease and measuring its activity in the presence and absence of this compound. A significant reduction in activity in the presence of this compound would confirm it as an off-target.
Experimental Protocols
Protocol: General Protease Inhibition Assay
This protocol provides a general workflow to determine if this compound inhibits a specific serine protease. This example uses trypsin and the chromogenic substrate Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), which releases a yellow product upon cleavage that can be measured at 405 nm.
Materials:
-
Purified protease of interest (e.g., Trypsin)
-
This compound solution of known concentration
-
Appropriate chromogenic or fluorogenic substrate (e.g., BAPNA for trypsin)
-
Assay Buffer (e.g., Tris buffer with CaCl2, pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dissolve the substrate and this compound in the assay buffer. Prepare serial dilutions of this compound to test a range of concentrations.
-
Set up Reactions: In a 96-well plate, set up the following reactions:
-
Blank: Assay buffer only.
-
Uninhibited Control: Protease + Assay Buffer.
-
Test: Protease + varying concentrations of this compound.
-
-
Pre-incubation: Add the protease to the wells containing the assay buffer or this compound solutions. Incubate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Measure Activity: Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 405 nm for BAPNA) over time. The rate of increase in absorbance is proportional to the enzyme activity.
-
Analyze Data: Compare the rate of substrate cleavage in the test wells to the uninhibited control. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
References
- 1. This compound | Other Proteases | Tocris Bioscience [tocris.com]
- 2. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Inhibition of Outer Membrane Proteases of the Omptin Family by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aprotinin Cross-Reactivity in Antibody-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding aprotinin cross-reactivity in specific antibody-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in antibody-based assays?
This compound is a bovine pancreatic trypsin inhibitor (BPTI), a serine protease inhibitor. It is often used in research and clinical settings to prevent protein degradation by proteases.[1][2] However, its presence in samples can lead to interference and cross-reactivity in immunoassays, potentially causing inaccurate quantification of target analytes.
Q2: What is antibody cross-reactivity?
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[2][3] This can lead to false-positive results or an overestimation of the analyte concentration. In the context of this compound, antibodies targeting a specific protein may cross-react with this compound or its homologues present in the sample.
Q3: What types of immunoassays are susceptible to this compound interference?
Both competitive and non-competitive (sandwich) immunoassays can be affected by this compound interference. In competitive assays, this compound or its analogs might compete with the target antigen for antibody binding. In sandwich assays, cross-reacting antibodies can bridge the capture and detection antibodies, leading to a false-positive signal.[4][5]
Q4: Are there different types of this compound that can cause varied cross-reactivity?
Yes, various this compound homologues exist, and the degree of cross-reactivity with anti-aprotinin antibodies can differ significantly among them. For instance, human anti-aprotinin antibodies have been shown to have a high cross-reaction with the homologue [Arg15]this compound, but significantly less with others like [Val15]this compound.[6]
Quantitative Data on this compound Cross-Reactivity
The following table summarizes the cross-reactivity of human anti-aprotinin antibodies with various this compound homologues and other Kunitz-type protease inhibitors, as determined by competitive enzyme immunoassay.
| Competitor Molecule | Immunoreactivity (%) Compared to Native this compound |
| Native this compound | 100% |
| [Arg15]this compound | 76% |
| [Val15]this compound | 15% |
| Isothis compound 1 | < 10% |
| [Ala14,38]this compound | < 10% |
| [seco15/16]this compound | < 10% |
| Bikunin | Not Detected |
| TFPI (Tissue Factor Pathway Inhibitor) | Not Detected |
Data sourced from a study on human anti-aprotinin antibodies from a heart transplant patient.[6]
Troubleshooting Guides
Issue 1: High Background Signal in an this compound-Related Immunoassay
High background can obscure the specific signal from your target analyte.
| Possible Cause | Recommended Solution |
| Non-specific binding of antibodies. | Increase the concentration or duration of the blocking step. Use a different blocking agent (e.g., BSA, casein).[7] |
| Cross-reactivity of detection antibody with coating antibody. | Run a control with only the detection antibody to confirm cross-reactivity. Consider using a pre-adsorbed secondary antibody.[8] |
| Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Contaminated buffers or reagents. | Prepare fresh buffers and reagents.[8] |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Possible Cause | Recommended Solution |
| Inefficient antibody binding. | Increase incubation times for antibodies, potentially overnight at 4°C. Optimize antibody concentrations. |
| Inhibition of enzyme activity. | Ensure buffers do not contain inhibitors for the enzyme used (e.g., sodium azide inhibits HRP).[8] |
| Degraded reagents. | Use fresh standards, conjugates, and substrates. |
| Incorrect assay temperature. | Ensure all reagents are brought to room temperature before use and incubate at the recommended temperature.[8] |
Issue 3: Suspected Cross-Reactivity with this compound or its Homologues
If you suspect that your antibody is cross-reacting with this compound present in your samples, the following steps can help confirm and mitigate the issue.
| Troubleshooting Step | Action |
| 1. Confirm Cross-Reactivity | Perform a competitive ELISA (see protocol below) using this compound and its relevant homologues as competitors. |
| 2. Sample Dilution | Serially dilute the sample to reduce the concentration of the interfering substance.[9] |
| 3. Use of Blocking Agents | Include specific blocking agents in your assay buffer that can bind to the interfering molecules. |
| 4. Antibody Selection | If possible, switch to a more specific monoclonal antibody that has been validated for low cross-reactivity with this compound.[2] |
| 5. Immunodepletion | Pre-incubate the sample with an anti-aprotinin antibody to remove it from the matrix before performing the assay for your target analyte.[10] |
Experimental Protocols
Competitive ELISA Protocol to Determine this compound Cross-Reactivity
This protocol is designed to assess the cross-reactivity of an antibody with this compound and its analogues.
Materials:
-
96-well microtiter plate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target analyte
-
This compound and potential cross-reacting analogues (e.g., [Arg15]this compound)
-
HRP-conjugated secondary antibody
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the target antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[11]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[11]
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a mixture of a fixed concentration of the primary antibody and varying concentrations of the competitor (this compound or its analogues). Add 100 µL of this mixture to the wells. Incubate for 1-2 hours at room temperature.[11][12]
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader. The signal intensity will be inversely proportional to the amount of cross-reactivity.
Visualizations
Caption: Workflow for Competitive ELISA to Assess this compound Cross-Reactivity.
Caption: Logical Workflow for Troubleshooting this compound Cross-Reactivity.
References
- 1. biocompare.com [biocompare.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Strong crossreaction of human anti-aprotinin antibodies from heart transplant patient with [Arg15]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. ELISA 疑難排解指南 [sigmaaldrich.com]
- 9. myadlm.org [myadlm.org]
- 10. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Managing Aprotinin's Effect on Cell Viability in Long-Term Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of aprotinin in long-term cell cultures, focusing on maintaining optimal cell health and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
This compound is a competitive, reversible serine protease inhibitor. Its primary function in cell culture is to prevent the degradation of proteins and the extracellular matrix (ECM) by inhibiting the activity of serine proteases that may be released by cells or be present in the culture medium.[1][2][3] Key proteases inhibited by this compound include trypsin, chymotrypsin, plasmin, and kallikrein.[4] By blocking these enzymes, this compound helps to maintain the structural integrity of the cellular environment, which is crucial for long-term cell viability and function.[5][6][7]
Q2: What are the typical working concentrations of this compound for long-term cell cultures?
The optimal concentration of this compound can vary depending on the cell type and the specific application. However, a general working concentration range is 0.3–0.5 µM.[1] For specific examples, studies have shown no significant negative effects on human mesenchymal stem cell (MSC) viability at concentrations up to 100 µg/mL.[8] In other studies, concentrations for inhibiting viral replication in MDCK cells were used up to 200 nM without observed cytotoxicity.[9] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: Can this compound be used to enhance the stability of biomaterials in cell culture?
Yes, this compound is frequently used to enhance the stability of protein-based biomaterials, such as fibrin hydrogels, in cell culture.[8] By inhibiting fibrinolysis (the breakdown of fibrin), this compound helps to maintain the structural integrity of the scaffold over longer periods, which is essential for 3D cell culture and tissue engineering applications.[8]
Q4: Is this compound stable in cell culture medium?
This compound is a relatively stable protein.[3] A solution adjusted to a pH of 7-8 is reported to be stable for approximately one week at 2-8°C. For long-term storage, aliquots can be stored at -15 to -25°C for about six months.[1] Repeated freeze-thaw cycles should be avoided to maintain its activity.
Troubleshooting Guide
Issue 1: Decreased cell viability or proliferation in long-term cultures treated with this compound.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a broad range of concentrations and assess cell viability using methods like the MTT or Trypan Blue exclusion assay.
-
-
Possible Cause 2: Cell-type specific sensitivity.
-
Solution: Some cell lines may be more sensitive to this compound than others. Review the literature for recommended concentrations for your specific cell type. If limited information is available, a thorough dose-response analysis is crucial.
-
-
Possible Cause 3: Interaction with other media components.
-
Solution: While unlikely to be a common issue, consider potential interactions with other supplements in your culture medium. As a control, culture cells in the medium with and without this compound to isolate its effect.
-
Issue 2: Altered cell morphology or behavior.
-
Possible Cause 1: Inhibition of essential protease activity.
-
Solution: While inhibiting degradative proteases is the goal, this compound's broad-spectrum inhibition might affect proteases necessary for normal cellular processes like migration or differentiation. If you observe unexpected changes in cell behavior, consider reducing the this compound concentration or using it intermittently.
-
-
Possible Cause 2: Effects on the extracellular matrix (ECM).
-
Solution: By preventing ECM remodeling, this compound can alter the physical microenvironment of the cells.[10] This can influence cell shape and signaling. Analyze the expression of key ECM components to understand if this compound is causing significant changes.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure proper storage and handling of this compound to maintain its activity.[1] Prepare fresh working solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Presence of non-serine proteases.
-
Solution: this compound is specific to serine proteases. If protein degradation persists, other classes of proteases (e.g., metalloproteinases) may be active. Consider using a broader-spectrum protease inhibitor cocktail if necessary.
-
Data Presentation
Table 1: Recommended this compound Concentrations for Different Cell Culture Applications
| Cell Type/Application | Recommended Concentration | Observed Effect on Viability | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | Up to 100 µg/mL | No significant effect on viability or proliferation | [8] |
| Madin-Darby Canine Kidney (MDCK) Cells | Up to 200 nM | No cytotoxicity observed | [9] |
| Human Breast Cancer Cell Lines | 1, 1.3, 1.7 TIU/mL | Growth inhibition observed | [11][12] |
| Mouse Myoblasts (G8-1, C2C12) | 2 TIU/mL | Used to prevent protein degradation during differentiation | [13] |
| Neuronal Cell Cultures | 100 KIU/mL | Neuroprotective against excitotoxicity | [14] |
| General Cell Culture | 0.3 - 0.5 µM | Standard working range | [1] |
Table 2: Unit Conversion for this compound
| Unit | Equivalent to | Reference |
| 1 TIU (Trypsin Inhibitor Unit) | ~1,300 KIU (Kallikrein Inhibitor Units) | |
| 1 KIU (Kallikrein Inhibitor Unit) | 0.17 µg crystalline this compound | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cell Viability and Proliferation
This protocol is adapted from standard MTT assay procedures.[15][16][17][18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired long-term culture period (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells) from all readings. Express the results as a percentage of the untreated control.
Protocol 2: Trypan Blue Exclusion Assay for Determining Cell Viability
This protocol is based on standard trypan blue exclusion methods.[19][20][21][22][23]
Principle: The trypan blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells. Live cells with intact cell membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Suspension: Prepare a single-cell suspension from your long-term culture (for adherent cells, this will involve trypsinization).
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to the staining of viable cells.
-
Counting: Load the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound Applications in Biotechnology and Pharmaceutical Manufacturing Processes [sigmaaldrich.com]
- 4. This compound—Drug against Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permissive effect of the extracellular matrix on cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sticky Situation: Optimizing Cell Culture with Essential Extracellular Matrix Proteins | The Scientist [the-scientist.com]
- 7. Tissue-Specific Extracellular Matrix Coatings Promote Cell Proliferation and Maintain Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound extends mechanical integrity time of cell-seeded fibrin sutures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of this compound on influenza A and B viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospective of extracellular matrix and drug correlations in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-neoplastic effects of this compound on human breast cancer cell lines: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. advances.umw.edu.pl [advances.umw.edu.pl]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound confers neuroprotection by reducing excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 20. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 22. brd.nci.nih.gov [brd.nci.nih.gov]
- 23. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Aprotinin concentration for tissues with high protease activity.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of Aprotinin, particularly for tissues with high endogenous protease activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which proteases does it inhibit?
This compound is a competitive, reversible polypeptide inhibitor of serine proteases.[1] It functions by binding tightly to the active site of these enzymes, blocking their proteolytic activity.[2] Originally isolated from bovine lung and pancreas, it is effective against a range of serine proteases, including trypsin, chymotrypsin, plasmin, and plasma kallikrein.[3] It is widely used during protein extraction to prevent the degradation of target proteins by these endogenous enzymes.[2]
This compound's Mechanism of Action
The diagram below illustrates the inhibitory mechanism of this compound. As a Kunitz-type inhibitor, it mimics the substrate of the serine protease, binding to its active site to form a stable, inactive complex.
Q2: What is the recommended starting concentration of this compound for protein extraction?
For general use, a starting concentration of 0.06 to 2 µg/mL is common. Many commercial protease inhibitor cocktails are formulated to provide an effective this compound concentration within this range when diluted to 1X. However, for tissues known to have very high serine protease activity, such as the pancreas or lung, a higher starting concentration may be necessary.
Q3: Which tissues are considered to have high protease activity?
Tissues such as the pancreas, lung, spleen, and liver are known to have high concentrations of proteases.[2] The pancreas is particularly rich in digestive serine proteases like trypsin and chymotrypsin, making effective protease inhibition critical during protein extraction from this tissue.
Troubleshooting Guide: Preventing Protein Degradation
Problem: I'm observing significant degradation of my target protein (e.g., smearing or lower molecular weight bands on a Western blot) even after adding this compound.
This is a common issue when working with high-protease tissues. The standard concentration of this compound may be insufficient to neutralize the high enzymatic activity.
Solution: The optimal inhibitor concentration must be determined empirically for your specific tissue and experimental conditions. Follow the detailed protocol below to perform an this compound concentration titration.
Experimental Protocol: Empirically Determining Optimal this compound Concentration
This protocol provides a systematic workflow to identify the most effective this compound concentration for protecting a target protein in a high-protease tissue lysate. The efficacy of inhibition is evaluated by Western blotting for a known protein that is susceptible to degradation.
Objective: To determine the minimum concentration of this compound required to prevent degradation of a target protein during tissue homogenization and lysis.
Materials:
-
High-protease tissue (e.g., pancreas, lung)
-
Ice-cold lysis buffer (e.g., RIPA buffer)
-
This compound stock solution (e.g., 2 mg/mL in water or PBS)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against a known, degradation-sensitive protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow Diagram:
Procedure:
-
Prepare Tissue Homogenate: On ice, homogenize a pre-weighed amount of fresh or snap-frozen tissue (e.g., 50 mg of pancreas) in 1 mL of ice-cold lysis buffer without any protease inhibitors . Work quickly to minimize initial degradation.
-
Aliquot Samples: Immediately after homogenization, aliquot the homogenate into at least six pre-chilled microcentrifuge tubes (e.g., 150 µL per tube). Keep all tubes on ice.
-
This compound Titration: Create a serial dilution of your this compound stock solution. Add the appropriate volume to each tube to achieve a range of final concentrations. Include a negative control (no this compound).
-
Tube 1: 0 µg/mL (Negative Control)
-
Tube 2: 1 µg/mL
-
Tube 3: 2 µg/mL
-
Tube 4: 5 µg/mL
-
Tube 5: 10 µg/mL
-
Tube 6: 20 µg/mL (High Concentration)
-
-
Lysis and Clarification: Vortex each tube briefly and incubate on ice for 30 minutes. Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant (cleared lysate) to fresh, pre-chilled tubes. Determine the protein concentration of each lysate using a BCA or similar assay.
-
Sample Preparation for Western Blot: Based on the quantification results, normalize all samples by diluting them with lysis buffer and sample buffer to ensure an equal amount of total protein is loaded into each well of the gel (e.g., 20-30 µg per well).
-
SDS-PAGE and Western Blot: Perform electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific to a protein known to be sensitive to proteolysis. Proceed with HRP-conjugated secondary antibody incubation and chemiluminescent detection.
-
Data Analysis: Expose the blot to film or a digital imager. Compare the band corresponding to the full-length (intact) protein across the different this compound concentrations. Also, observe the presence of lower molecular weight bands, which indicate degradation products. The optimal concentration is the lowest one that effectively minimizes the appearance of degradation products and maximizes the signal of the intact protein band.
Data Presentation: Example Results of this compound Titration
The table below illustrates the expected outcome from the titration experiment. Researchers can use this structure to present their own findings.
| This compound Conc. (µg/mL) | Intact Protein Band Intensity (Relative Units) | Degradation Products | Assessment |
| 0 (Control) | 25% | Heavy smearing below main band | Severe Degradation |
| 1 | 50% | Moderate smearing | Incomplete Inhibition |
| 2 | 85% | Faint lower MW bands | Partial Inhibition |
| 5 | 98% | No significant degradation | Effective Inhibition |
| 10 | 99% | No significant degradation | Effective, but higher conc. |
| 20 | 99% | No significant degradation | Effective, likely excessive |
Advanced Troubleshooting
Q4: I've performed the titration up to 20 µg/mL of this compound, but I still see protein degradation. What are the next steps?
If high concentrations of this compound are ineffective, it suggests that proteases other than serine proteases are highly active in your tissue lysate.
Troubleshooting Steps:
-
Use a Broad-Spectrum Cocktail: this compound only inhibits serine proteases. Other classes, such as cysteine proteases, aspartic proteases, and metalloproteases, may be responsible for the degradation. Use a pre-formulated broad-spectrum protease inhibitor cocktail that contains inhibitors for multiple protease classes (e.g., Leupeptin, Pepstatin A, and EDTA).
-
Check Inhibitor Stability: Ensure your this compound stock solution has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles, which can reduce its efficacy.[4]
-
Work at 4°C: All steps of the protein extraction process, including homogenization and centrifugation, should be performed on ice or in a cold room to reduce the activity of all enzymes.
-
Minimize Time: Work as quickly as possible from tissue harvesting to lysate freezing. The longer the tissue is at room temperature, the more degradation can occur before inhibitors have a chance to work.
Troubleshooting Decision Tree
This flowchart provides a logical path for addressing protein degradation issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. This compound Applications in Biotechnology and Pharmaceutical Manufacturing Processes [sigmaaldrich.com]
- 3. Serine protease inhibitors suppress pancreatic endogenous proteases and modulate bacterial neutral proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protech.com.tw [bio-protech.com.tw]
Technical Support Center: Aprotinin Degradation in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of aprotinin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a competitive, reversible serine protease inhibitor.[1][2] It is a single-chain polypeptide derived from bovine lung that consists of 58 amino acids.[3][4] this compound functions by forming stable complexes with the active sites of various serine proteases, thereby blocking their enzymatic activity.[1][3] This inhibitory action is reversible, and the this compound-protease complexes can dissociate at pH levels above 10 or below 3.[3]
Q2: What are the main factors that can cause this compound degradation or inactivation in my experiments?
A2: The primary factors that can lead to the degradation or inactivation of this compound include:
-
Extreme pH: this compound becomes inactive at a pH greater than 12.8.[5]
-
Elevated Temperatures: While relatively stable at high temperatures, prolonged exposure to temperatures above 60-80°C, especially in the presence of enzymes like thermolysin, can lead to its degradation.[1][6][7]
-
Reducing Agents: The disulfide bridge between Cys14 and Cys38 is susceptible to cleavage by reducing agents such as β-mercaptoethanol and DTT, leading to inactivation.[1][6]
-
Repeated Freeze-Thaw Cycles: To maintain stability, it is recommended to avoid repeated freezing and thawing of this compound solutions.[1][6][7]
-
Dilute Concentrations: Dilute solutions of this compound are generally less stable than more concentrated solutions.[1][6][7]
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical for maintaining this compound's activity.
-
Lyophilized Powder: Store the lyophilized powder at 2-8°C, where it is stable for at least two years.[5][6] For long-term storage, it should be stored desiccated below -18°C.[4]
-
Reconstituted Solutions: An aqueous solution of this compound with a pH between 7 and 8 can be stored for about one week at 2-8°C.[3] For longer-term storage (up to 6 months), it is recommended to store aliquots at -15 to -25°C.[3] To prevent degradation in long-term storage, consider adding a carrier protein like 0.1% HSA or BSA.[4]
Q4: Can this compound be degraded by the proteases it is supposed to inhibit?
A4: this compound is only slowly cleaved by most of the proteases it inhibits.[5] Its compact tertiary structure makes it remarkably resistant to proteolytic degradation.[1][5] However, the enzyme thermolysin can degrade this compound, particularly at temperatures above 60°C.[1][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Problem 1: Loss of this compound Activity in Solution
Possible Causes:
-
Improper Storage: The this compound solution was not stored at the recommended temperature, or it underwent multiple freeze-thaw cycles.
-
Incorrect pH: The pH of the buffer system is outside the optimal range for this compound stability (pH 1-12, with inactivation above 12.8).[1][5]
-
Presence of Reducing Agents: The experimental buffer contains reducing agents like DTT or β-mercaptoethanol.[1][6]
-
Low Concentration: The this compound solution is too dilute, making it less stable.[1][6][7]
Solutions:
-
Verify Storage Conditions: Ensure that lyophilized this compound is stored at 2-8°C and reconstituted solutions are stored in aliquots at -20°C to avoid freeze-thaw cycles.[3][4][6]
-
Check and Adjust pH: Measure the pH of your experimental buffer and adjust it to be within the stable range for this compound.
-
Remove Reducing Agents: If possible, exclude reducing agents from your experimental setup. If they are necessary, add fresh this compound just before the critical steps of your experiment.
-
Use a Higher Concentration: Prepare a more concentrated stock solution of this compound and dilute it to the working concentration immediately before use.
Problem 2: Incomplete Inhibition of Protease Activity
Possible Causes:
-
Insufficient this compound Concentration: The concentration of this compound is not high enough to effectively inhibit the amount of protease present in the sample.
-
Presence of Non-Serine Proteases: The sample contains proteases that are not inhibited by this compound, such as metalloproteases or cysteine proteases.[5]
-
This compound Degradation: The this compound has lost its activity due to one of the factors mentioned in Problem 1.
Solutions:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound required for complete inhibition in your specific experimental system.
-
Use a Protease Inhibitor Cocktail: If the identity of the proteases is unknown or if multiple classes of proteases are present, use a broad-spectrum protease inhibitor cocktail that contains inhibitors for different protease classes.
-
Confirm this compound Activity: Test the activity of your this compound stock using a standard protease inhibition assay.
Data Presentation
Table 1: Stability of this compound in Solution
| Storage Condition | Concentration | Solvent | Duration | Stability |
| 2-8°C | 10 mg/mL | Aqueous solution, pH 7-8 | ~1 week | Stable[3] |
| -15 to -25°C | Not specified | Aliquots of aqueous solution | ≥6 months | Stable[3] |
| 0-5°C | 10 mg/mL | Sterile water with 0.9% NaCl and 0.9% benzyl alcohol, pH 5.7-6.2 | 1 year | <4.3% loss[6] |
| Room Temperature | Lyophilized | N/A | 3 weeks | Stable[4] |
| 4°C | Reconstituted | Sterile 18MΩ-cm H2O | 2-7 days | Stable[4] |
| Below -18°C | Reconstituted | Sterile 18MΩ-cm H2O | Future use | Stable[4] |
Table 2: Factors Leading to this compound Inactivation
| Factor | Condition | Effect |
| pH | > 12.8 | Inactivation[5] |
| Temperature | > 60°C (with thermolysin) | Degradation[1][5] |
| Reducing Agents | e.g., β-mercaptoethanol | Cleavage of Cys14-Cys38 disulfide bridge, leading to inactivation[1][6] |
| Freeze-Thaw Cycles | Repeated | Loss of activity[1][6][7] |
Experimental Protocols
Protocol 1: this compound Activity Assay (Trypsin Inhibition)
This protocol is a general guideline for determining the activity of this compound by measuring its ability to inhibit trypsin.
Materials:
-
This compound solution (test sample)
-
Trypsin solution of known activity
-
Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) substrate solution
-
Tris buffer (e.g., 0.1 M, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris buffer and the trypsin solution.
-
Add a known volume of the this compound test sample to the reaction mixture.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the trypsin-aprotinin complex.
-
Initiate the reaction by adding the BAPNA substrate solution.
-
Measure the rate of p-nitroaniline formation by monitoring the increase in absorbance at 405 nm over time using a spectrophotometer.
-
As a control, perform the same reaction without the addition of this compound to determine the uninhibited trypsin activity.
-
Calculate the percentage of inhibition caused by the this compound sample. One Trypsin Inhibitor Unit (TIU) is defined as the amount of inhibitor that decreases the activity of two trypsin units by 50%.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for loss of this compound activity.
Caption: this compound's mechanism of serine protease inhibition.
References
Validation & Comparative
A Head-to-Head Battle of Protease Inhibitors: Aprotinin vs. Leupeptin
For researchers, scientists, and drug development professionals, the selection of an appropriate protease inhibitor is a critical step in preserving protein integrity during extraction and analysis. Among the myriad of options, Aprotinin and Leupeptin are two widely utilized inhibitors with distinct specificities and mechanisms of action. This guide provides an objective comparison of their effectiveness, supported by experimental data, to aid in the selection of the optimal inhibitor for your research needs.
At a Glance: Key Differences
| Feature | This compound | Leupeptin |
| Source | Bovine Lung | Microbial (Actinomycetes species) |
| Target Proteases | Serine Proteases | Serine and Cysteine Proteases |
| Mechanism of Action | Competitive, Reversible | Competitive, Reversible; forms a covalent hemiacetal adduct with the active site serine or cysteine |
| Molecular Weight | ~6512 Da | ~475.6 Da (as hemisulfate) |
| Cell Permeability | No | Generally considered not cell-permeable, though some reports suggest limited permeability in certain contexts. |
Quantitative Comparison of Inhibitory Effectiveness
The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial metrics for evaluating the potency of an inhibitor. A lower value for either of these parameters indicates a more effective inhibitor. The following tables summarize the available quantitative data for this compound and Leupeptin against a range of common proteases.
This compound: Inhibitory Activity
This compound is a potent inhibitor of a variety of serine proteases, demonstrating particularly strong inhibition of trypsin and chymotrypsin.
| Target Protease | Organism/Source | Ki Value | IC50 Value |
| Trypsin | Bovine | 0.06 pM[1] | - |
| Chymotrypsin | Bovine | 9 nM[1] | - |
| Plasmin | Porcine | 4.0 nM[1] | - |
| Plasma Kallikrein | Human | 30 nM[1] | - |
| Pancreatic Kallikrein | Porcine | 1.0 nM[1] | - |
| Leukocyte Elastase | Human | 3.5 µM[1] | - |
| Urokinase | Human | 8.0 µM[1] | - |
Leupeptin: Inhibitory Activity
Leupeptin exhibits a broader spectrum of activity, effectively inhibiting both serine and cysteine proteases.
| Target Protease | Organism/Source | Ki Value | IC50 Value |
| Trypsin | Bovine | 35 nM[2] | - |
| Plasmin | Human | 3.4 µM[2] | - |
| Cathepsin B | Bovine Spleen | 6 nM[2] | 4 nM[3] |
| Calpain | Recombinant Human | 72 nM[2] | - |
| Kallikrein | - | - | 70 µg/ml[4] |
| Papain | - | - | 0.15 - 0.51 µg/ml[4] |
| Thrombin | - | - | 1.8 µM[3] |
| SARS-CoV-2 Mpro | - | - | 127.2 µM[5][6] |
| Human Coronavirus 229E | - | - | ~0.8 µM[2] |
Mechanism of Action
The distinct inhibitory mechanisms of this compound and Leupeptin are visualized below.
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below is a generalized protocol for an in vitro protease inhibition assay that can be adapted for both this compound and Leupeptin.
General In Vitro Protease Inhibition Assay
This protocol outlines the steps to determine the inhibitory effect of this compound or Leupeptin on a specific protease using a chromogenic substrate.
Materials:
-
Purified protease (e.g., Trypsin)
-
This compound or Leupeptin stock solution
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the inhibitor (this compound or Leupeptin) in the assay buffer. The concentration range should span the expected Ki or IC50 value.
-
Prepare a working solution of the protease in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor dilution (or buffer for the control)
-
Protease solution
-
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the chromogenic substrate to each well to start the reaction.
-
-
Measure Activity:
-
Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release) at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
If performing a full kinetic analysis, the Ki value can be determined using a Cheng-Prusoff plot or by non-linear regression fitting of the data to appropriate enzyme kinetic models.
-
Conclusion
Both this compound and Leupeptin are highly effective protease inhibitors, but their optimal use depends on the specific experimental context. This compound is a highly specific and potent inhibitor of serine proteases, making it an excellent choice when targeting these enzymes is the primary goal. Leupeptin's broader specificity for both serine and cysteine proteases makes it a more versatile option for general protein protection in complex biological samples where the identity of the active proteases may be unknown. The provided quantitative data and experimental protocols should serve as a valuable resource for researchers in making an informed decision for their specific applications.
References
- 1. This compound [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Inhibition studies of some serine and thiol proteinases by new leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound.co.uk [this compound.co.uk]
- 6. goldbio.com [goldbio.com]
A Comparative Guide to Leupeptin and Pepstatin A in Protease Inhibitor Cocktails
In the intricate world of cellular biology and drug development, safeguarding proteins from degradation is paramount. Protease inhibitors are the unsung heroes in this endeavor, with cocktails of these molecules providing a broad spectrum of protection. This guide offers a detailed comparison of two commonly used protease inhibitors, Leupeptin and Pepstatin A, and their alternatives, supported by experimental data and protocols to aid researchers in making informed decisions for their experimental needs.
Leupeptin: A Versatile Inhibitor of Serine and Cysteine Proteases
Leupeptin is a naturally derived microbial aldehyde that effectively inhibits a range of serine and cysteine proteases. Its mechanism of action involves the formation of a reversible covalent bond between its aldehyde group and the active site serine or cysteine residue of the target protease. This interaction blocks the enzyme's catalytic activity.
Performance Comparison: Leupeptin vs. Alternatives
The selection of a protease inhibitor is often guided by its potency against specific proteases, commonly measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
Table 1: Comparative Inhibitory Activity of Leupeptin and Alternatives against Serine Proteases
| Inhibitor | Target Protease | Organism | Ki | IC50 |
| Leupeptin | Trypsin | Bovine | 3.5 nM[1] | - |
| Plasmin | Human | 3.4 µM[1] | - | |
| Kallikrein | Porcine | - | - | |
| Aprotinin | Trypsin | Bovine | 0.06 pM | - |
| Plasmin | Porcine | 4.0 nM | - | |
| Kallikrein (plasma) | - | 30 nM; 100 nM | - |
Table 2: Comparative Inhibitory Activity of Leupeptin and Alternatives against Cysteine Proteases
| Inhibitor | Target Protease | Organism | Ki | IC50 |
| Leupeptin | Cathepsin B | Bovine Spleen | 4.1 nM[1] | - |
| Calpain | Recombinant Human | 72 nM | - | |
| E-64 | Cathepsin B | - | - | - |
| Cathepsin K | - | - | 1.4 nM | |
| Cathepsin L | - | - | 2.5 nM | |
| Calpain | - | - | - |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from various sources and should be interpreted with caution.
Mechanism of Action: Leupeptin
Caption: Mechanism of Leupeptin inhibition.
Pepstatin A: A Potent Inhibitor of Aspartic Proteases
Pepstatin A is a hexapeptide of microbial origin that acts as a potent, reversible inhibitor of aspartic proteases. It contains the unusual amino acid statine, which is thought to mimic the transition state of peptide bond hydrolysis by these enzymes, leading to tight, non-covalent binding to the active site.
Performance Comparison: Pepstatin A vs. Alternatives
Pepstatin A is a cornerstone for inhibiting acidic proteases like pepsin and cathepsins. While other aspartic protease inhibitors exist, particularly in the context of specific diseases like HIV, Pepstatin A remains a broad and effective choice for general laboratory use.
Table 3: Comparative Inhibitory Activity of Pepstatin A and an Alternative against Aspartic Proteases
| Inhibitor | Target Protease | Ki | IC50 |
| Pepstatin A | Pepsin | - | 0.40 µM[2] |
| Cathepsin D | - | ~40 µM[3] | |
| HIV Protease | - | 2 µM[3] | |
| Ritonavir | HIV-1 Protease | - | - |
Note: Data for Ritonavir's IC50 against general aspartic proteases is not as readily available as it is a highly specific therapeutic agent.
Mechanism of Action: Pepstatin A
Caption: Mechanism of Pepstatin A inhibition.
Experimental Protocols
To empirically determine the efficacy of these inhibitors and their alternatives, researchers can employ various assays. Below are outlines for two common experimental approaches.
Protocol 1: In Vitro Protease Inhibition Assay using FRET
This method allows for the quantitative assessment of inhibitor potency by measuring the reduction in protease activity.
1. Materials:
- Purified protease of interest (e.g., Trypsin, Cathepsin B, Pepsin)
- Fluorogenic peptide substrate with a FRET pair (e.g., quenched fluorescent substrate)
- Assay buffer specific to the protease
- Protease inhibitors (Leupeptin, this compound, E-64, Pepstatin A) at various concentrations
- 96-well black microplate
- Fluorescence microplate reader
2. Method: a. Prepare serial dilutions of the protease inhibitors in the assay buffer. b. In the microplate, add the purified protease to each well, except for the blank control. c. Add the different concentrations of the inhibitors to their respective wells. Include a "no inhibitor" control. d. Pre-incubate the enzyme and inhibitor for 15 minutes at the optimal temperature for the protease.[4] e. Initiate the reaction by adding the fluorogenic substrate to all wells. f. Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair.[4] g. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. h. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Degradation in Cell Lysates
This protocol assesses the ability of a protease inhibitor cocktail to prevent the degradation of a target protein in a complex biological sample.
1. Materials:
- Cell culture or tissue sample
- Lysis buffer (e.g., RIPA buffer)
- Protease inhibitor cocktail (with and without the inhibitors being tested)
- Protein concentration assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody specific to the target protein
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system
2. Method: a. Prepare cell or tissue lysates on ice using lysis buffer supplemented with either a complete protease inhibitor cocktail or a cocktail lacking the specific inhibitor being evaluated (e.g., a cocktail without Leupeptin). Also, include a control with no inhibitors. b. Determine the protein concentration of each lysate. c. Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. d. Separate the proteins by SDS-PAGE. e. Transfer the separated proteins to a membrane. f. Block the membrane to prevent non-specific antibody binding. g. Incubate the membrane with the primary antibody overnight at 4°C.[5] h. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5] i. Wash the membrane again and add the chemiluminescent substrate. j. Capture the signal using an imaging system. k. Analyze the band intensity of the target protein to assess the degree of degradation in each condition. A stronger band indicates better protection from proteolysis.
Experimental Workflow and Signaling Pathways
General Experimental Workflow for Assessing Protease Inhibitor Efficacy
Caption: Workflow for evaluating inhibitor efficacy.
Conclusion
Leupeptin and Pepstatin A are indispensable components of many protease inhibitor cocktails, offering broad protection against common protease classes. The choice between these inhibitors and their alternatives should be driven by the specific proteases present in the experimental system and the desired potency. The provided quantitative data serves as a guide for this selection process. Furthermore, the detailed experimental protocols empower researchers to validate the efficacy of their chosen inhibitors, ensuring the integrity of their valuable protein samples. By understanding the mechanisms of action and employing rigorous experimental validation, scientists can confidently protect their proteins of interest, leading to more reliable and reproducible research outcomes.
References
A Comparative Guide to Aprotinin Alternatives for Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biological research and therapeutic development, the inhibition of serine proteases is a critical tool. For decades, Aprotinin, a bovine pancreatic trypsin inhibitor, has been a widely used agent for this purpose. However, concerns regarding its potential for immunogenic reactions and its animal origin have spurred the search for effective alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, offering a detailed analysis of their performance, supported by experimental data and protocols.
Overview of this compound and the Need for Alternatives
This compound is a competitive, reversible inhibitor of a broad spectrum of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein. Its high affinity and stability have made it a staple in biochemistry labs for preventing proteolysis during protein isolation and in clinical applications to reduce bleeding during surgery. Despite its efficacy, the use of this compound has been associated with hypersensitivity reactions, and its production from bovine sources carries a risk of prion contamination. These factors have driven the development and adoption of synthetic and recombinant inhibitors.
Classes of this compound Alternatives
The alternatives to this compound can be broadly categorized into three main classes:
-
Synthetic Small Molecule Inhibitors: These are chemically synthesized, low molecular weight compounds that are often irreversible inhibitors.
-
Synthetic Peptide Inhibitors: These are short, chemically synthesized peptides that can mimic the natural substrates of proteases and act as reversible or irreversible inhibitors.
-
Recombinant Protein Inhibitors: These are proteins, often belonging to the serpin (serine protease inhibitor) superfamily, produced through recombinant DNA technology.
The choice of inhibitor depends on the specific application, the target protease, and the desired characteristics such as specificity, reversibility, and potential for in vivo use.
Comparative Performance of this compound Alternatives
The efficacy of a protease inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency. The following tables summarize the available quantitative data for common this compound alternatives against key serine proteases.
Table 1: Inhibition Constants (Ki) of this compound and its Alternatives for Common Serine Proteases
| Inhibitor | Class | Target Protease | Ki Value | Notes |
| This compound | Natural Protein | Trypsin (bovine) | 0.06 pM[1] | Reversible, competitive inhibitor. |
| Chymotrypsin | 9 nM[1] | |||
| Plasmin | 1 nM | |||
| Kallikrein (plasma) | 30 nM[1] | |||
| AEBSF | Synthetic Small Molecule | Trypsin | ~15 µM (IC50) | Irreversible sulfonyl fluoride. |
| Chymotrypsin | ~5 µM (IC50) | |||
| Plasmin | ~10 µM (IC50) | |||
| Thrombin | ~30 µM (IC50) | |||
| PMSF | Synthetic Small Molecule | Chymotrypsin | - | Irreversible sulfonyl fluoride. Less stable in aqueous solutions than AEBSF.[2] |
| Trypsin | - | |||
| Thrombin | - | |||
| Leupeptin | Synthetic Peptide | Trypsin | 3.5 nM[3] | Reversible inhibitor of serine and cysteine proteases. |
| Plasmin | 3.4 µM[3] | |||
| Kallikrein | 19 µM[3] | Does not inhibit chymotrypsin.[3] | ||
| Antithrombin III (Recombinant) | Recombinant Serpin | Thrombin | - | Potent irreversible inhibitor, especially in the presence of heparin. |
| α1-Antitrypsin (Recombinant) | Recombinant Serpin | Neutrophil Elastase | - | Primary physiological inhibitor of neutrophil elastase. |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., pH, temperature, substrate concentration). The data presented here are for comparative purposes and are compiled from various sources. Direct comparison is most accurate when data is generated under identical conditions.
Detailed Profiles of this compound Alternatives
Synthetic Small Molecule Inhibitors
AEBSF is a water-soluble, irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.[4] It acts by sulfonylating the active site serine residue.
-
Advantages: More stable in aqueous solutions and less toxic than PMSF.[2]
-
Disadvantages: Irreversible inhibition may not be suitable for all applications. Can also modify other amino acid residues like tyrosine, lysine, and histidine at high concentrations.[2]
PMSF is another widely used irreversible serine protease inhibitor that functions similarly to AEBSF.
-
Advantages: Rapidly acting and cost-effective.
-
Disadvantages: Limited stability in aqueous solutions (hydrolyzes rapidly).[2] It is also highly toxic and requires careful handling.
Synthetic Peptide Inhibitors
Leupeptin is a naturally derived, but synthetically available, peptide that acts as a reversible inhibitor of several serine and cysteine proteases, including trypsin and plasmin.[3] It is a competitive inhibitor for trypsin.
-
Advantages: Broad-spectrum inhibition of both serine and cysteine proteases.
-
Disadvantages: Does not inhibit chymotrypsin.[3]
Recombinant Protein Inhibitors (Serpins)
Serpins are a large family of proteins that act as irreversible, suicide substrate inhibitors of serine proteases. They offer high specificity and potency.
Antithrombin III is a key physiological inhibitor of blood coagulation proteases, most notably thrombin and Factor Xa. Its inhibitory activity is dramatically enhanced by heparin. Recombinant versions offer a high-purity, animal-free alternative.
-
Advantages: High specificity and potency for coagulation proteases.
-
Disadvantages: Its activity is highly dependent on the presence of heparin or other similar glycosaminoglycans.
α1-Antitrypsin is the primary inhibitor of neutrophil elastase in the body. Recombinant forms are used in replacement therapies for individuals with α1-antitrypsin deficiency.
-
Advantages: High specificity for neutrophil elastase.
-
Disadvantages: More limited range of target proteases compared to broad-spectrum inhibitors.
Experimental Protocols
General Workflow for Serine Protease Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a serine protease.
Caption: General workflow for a serine protease inhibition assay.
Detailed Protocol for a Fluorogenic Serine Protease Inhibition Assay
This protocol provides a detailed method for determining the IC50 value of an inhibitor using a fluorogenic substrate.
Materials:
-
Serine protease of interest
-
Fluorogenic substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (AMC))
-
Test inhibitor
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a working solution of the serine protease in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the enzyme solution.
-
Add an equal volume of each inhibitor dilution to the corresponding wells. Include a control well with buffer instead of inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiate and Measure the Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate a simplified signaling pathway involving serine proteases and the logical relationship between different classes of inhibitors.
Caption: Simplified coagulation pathway showing thrombin inhibition.
Caption: Classification of serine protease inhibitors.
Conclusion
The choice of a serine protease inhibitor is a critical decision in experimental design and therapeutic development. While this compound has been a valuable tool, a range of effective synthetic and recombinant alternatives are now available, each with its own set of advantages and disadvantages. This guide provides a framework for selecting the most appropriate inhibitor by comparing their performance based on available quantitative data and providing detailed experimental protocols for their evaluation. As research continues, the development of more specific and potent inhibitors will further expand the toolkit available to scientists and clinicians for modulating the activity of serine proteases.
References
A Head-to-Head Showdown: Aprotinin vs. Commercial Protease Inhibitor Cocktails in Protein Protection
For researchers, scientists, and drug development professionals, the integrity of their protein samples is paramount. The cellular environment is rife with proteases that, once unleashed during cell lysis, can rapidly degrade target proteins, compromising experimental results. To combat this, protease inhibitors are essential additions to any lysis buffer. This guide provides an objective comparison between the single protease inhibitor, aprotinin, and the widely used broad-spectrum commercial protease inhibitor cocktails, supported by experimental methodologies to empower researchers in making informed decisions for their specific applications.
This compound, a natural polypeptide from bovine lung, is a well-established reversible competitive inhibitor of serine proteases.[1][2] It effectively targets enzymes like trypsin, chymotrypsin, plasmin, and kallikrein.[1][3] However, cellular lysates contain a diverse array of proteases belonging to different classes, including cysteine, aspartic, and metalloproteases, which remain unaffected by this compound.[4][5] This is where commercially available protease inhibitor cocktails offer a significant advantage. These optimized mixtures contain a variety of inhibitors that provide broad-spectrum protection against a wide range of proteases, ensuring a more comprehensive defense of your protein of interest.[6][7]
At a Glance: this compound vs. Protease Inhibitor Cocktails
| Feature | This compound | Commercial Protease Inhibitor Cocktails |
| Target Proteases | Serine proteases (e.g., trypsin, chymotrypsin, plasmin, kallikrein)[1][3] | Broad-spectrum: Serine, cysteine, aspartic, metallo-, and aminopeptidases[6] |
| Inhibition Spectrum | Narrow | Broad |
| Convenience | Requires individual sourcing and concentration optimization | Pre-mixed, optimized concentrations in ready-to-use formats (solutions or tablets)[6][7] |
| Cost-Effectiveness | Can be cost-effective if only serine protease inhibition is needed | Generally more expensive, but offers comprehensive protection, potentially saving on troubleshooting and repeat experiments |
| Reproducibility | Dependent on consistent preparation | High batch-to-batch consistency from manufacturers[7] |
| Potential for Interference | Low potential for off-target effects beyond serine proteases | Cocktails with EDTA can interfere with downstream applications like 2D gel electrophoresis and immobilized metal affinity chromatography (IMAC)[6] |
Performance Under the Microscope: Experimental Evaluation
While direct quantitative comparisons in literature are sparse, the superior performance of broad-spectrum cocktails over single inhibitors in preserving protein integrity is widely acknowledged in the scientific community. A study on the stability of peptide hormones demonstrated that a protease inhibitor cocktail was effective in preventing the degradation of parathyroid hormone (PTH) at room temperature, whereas this compound alone was not mentioned as providing the same level of protection for this specific hormone.[3] The rationale is straightforward: the more classes of proteases that are inhibited, the lower the overall proteolytic activity in the lysate.
To quantitatively assess the efficacy of this compound versus a commercial cocktail in your specific experimental system, two key experiments can be performed: a protease activity assay and a time-course western blot analysis.
Experimental Protocol 1: Comparative Protease Activity Assay
This assay measures the overall protease activity in a cell lysate in the presence of different inhibitors. A common method utilizes a fluorescently labeled substrate, such as FITC-casein, which exhibits low fluorescence until it is cleaved by proteases.
Methodology:
-
Lysate Preparation:
-
Culture and harvest cells of interest.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a lysis buffer (e.g., RIPA or a gentle lysis buffer like Tris-HCl with detergents) without any inhibitors.
-
Lyse the cells by sonication or repeated freeze-thaw cycles on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay.
-
-
Assay Setup:
-
Prepare four sets of reactions in a 96-well black plate:
-
No Inhibitor Control: Lysate + Assay Buffer
-
This compound: Lysate + this compound (at a typical working concentration, e.g., 1-2 µg/mL)
-
Protease Inhibitor Cocktail: Lysate + Commercial Cocktail (at the manufacturer's recommended concentration)
-
Blank: Lysis Buffer only (for background fluorescence)
-
-
Add the FITC-casein substrate to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 485/530 nm for FITC) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of protease inhibition for this compound and the cocktail relative to the "No Inhibitor Control."
-
Expected Outcome: The protease inhibitor cocktail is expected to show a significantly higher percentage of inhibition compared to this compound alone, reflecting its broader range of activity.
Experimental Protocol 2: Time-Course Western Blot Analysis
This experiment visually assesses the degradation of a specific target protein over time in the presence of different inhibitors.
Methodology:
-
Lysate Preparation:
-
Prepare three batches of cell lysate as described in the protease activity assay protocol.
-
To each batch, add one of the following:
-
No inhibitor
-
This compound
-
Commercial Protease Inhibitor Cocktail
-
-
Aliquot the lysates for different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Incubation:
-
Incubate the aliquots at room temperature or 4°C.
-
-
Sample Preparation for SDS-PAGE:
-
At each time point, take an aliquot from each condition and add Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a known, relatively stable housekeeping protein (e.g., GAPDH or β-actin) and your target protein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity of the target protein at each time point for all three conditions using densitometry software.
-
Normalize the target protein band intensity to the corresponding housekeeping protein band intensity to account for any loading variations.
-
Plot the normalized band intensity against time for each condition.
-
Expected Outcome: The western blot will likely show a rapid decrease in the intensity of the target protein band in the "no inhibitor" control. The this compound-treated samples may show some protection, but the samples treated with the protease inhibitor cocktail are expected to exhibit the highest stability of the target protein over the time course, with minimal degradation.
Visualizing the Workflow and Rationale
To better illustrate the experimental design and the underlying logic, the following diagrams are provided.
Conclusion: Making the Right Choice
For applications where serine proteases are the primary concern and cost is a major factor, this compound can be a viable option. However, for the vast majority of protein extraction and purification applications from cellular and tissue sources, the use of a broad-spectrum commercial protease inhibitor cocktail is strongly recommended. The comprehensive protection afforded by these cocktails against a wide array of proteases provides greater assurance of protein integrity, leading to more reliable and reproducible experimental outcomes. By performing the outlined experimental comparisons, researchers can definitively determine the optimal protease inhibition strategy for their specific system and research goals.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. goldbio.com [goldbio.com]
- 7. What is Protease Inhibitor Cocktail – Tinzyme [tinzyme.com]
Aprotinin Performance Across Diverse Cell and Tissue Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aprotinin, a naturally occurring serine protease inhibitor, has long been a subject of scientific inquiry due to its broad inhibitory spectrum and its therapeutic and research applications. This guide provides an objective comparison of this compound's performance in various cell and tissue types, supported by experimental data. We delve into its efficacy in comparison to other protease inhibitors, offering detailed experimental protocols and visual representations of key biological pathways and workflows.
Data Presentation: Quantitative Comparison of this compound's Performance
The efficacy of this compound is highly dependent on the cell or tissue type, the specific protease being targeted, and the experimental conditions. The following tables summarize key quantitative data on this compound's performance.
Table 1: Inhibitory Activity of this compound Against Various Serine Proteases
| Protease | Inhibition Constant (Ki) | pH | Source(s) |
| Trypsin (bovine) | 0.06 pM | 8.0 | [1] |
| Trypsin (bovine) | 2.8 x 10⁻¹¹ M | 7.8 | [2] |
| Chymotrypsin | 9 nM | - | [1] |
| Kallikrein (pancreatic) | 1.0 nM | 8.0 | [1] |
| Kallikrein (plasma) | 30 nM; 100 nM | - | [1] |
| Kallikrein (human plasma) | 3 x 10⁻⁸ M | 8.0 | [2] |
| Plasmin (porcine) | 4.0 nM | 7.8 | [1] |
| Elastase (human leukocytes) | 3.5 µM | 8.0 | [1] |
| Urokinase (human) | 8.0 µM | 8.8 | [1] |
Table 2: this compound's Efficacy in Different Cell-Based Assays
| Cell Type/System | Assay | This compound Concentration | Observed Effect | Source(s) |
| Cancer Cells | ||||
| MDA-MB-231 (human breast cancer) | Invasion Assay | 1, 1.3, 1.7 TIU/mL | Significant decrease in invasiveness (p < 0.001) | [3][4][5][6] |
| SK-BR-3 (human breast cancer) | Invasion Assay | 1.3 TIU/mL | No significant reduction in invasiveness (p = 0.06) | [3][4][5] |
| MDA-MB-231, SK-BR-3, MCF-7 (human breast cancer) & HDF-1 (human dermal fibroblast) | MTT Proliferation Assay | Various concentrations | Significant inhibition of growth in all cell lines (p < 0.001); more dominant effect in cancer cells | [3][4][5][6] |
| Viral Infection Models | ||||
| Caco-2 (human colorectal adenocarcinoma) | SARS-CoV-2 CPE Assay | IC50: 0.81 - 1.03 µM | Inhibition of SARS-CoV-2 replication | [7] |
| Caco-2, Calu-3, primary bronchial epithelial cells | SARS-CoV-2 Replication Assay | Therapeutically achievable concentrations | Anti-SARS-CoV-2 activity | [7][8] |
| Stem Cells & Tissue Engineering | ||||
| Human Mesenchymal Stem Cells (MSCs) | Viability (LIVE/DEAD) & Proliferation (Ki-67) | Up to 100 µg/mL | No significant effect on viability or proliferation | [9] |
| Human MSCs in Fibrin Sutures | Fibrin Degradation | Not specified | Decreased fibrinolysis and increased mechanical stability | [9] |
| Cardiac Myofibroblasts in Fibrin Matrices | Fibrin Degradation | 15-20 µg/mL | No degradation observed for a month | [10] |
| Fibrinolysis | ||||
| Human Plasma | Fibrinolysis Inhibition | IC50: 0.16 ± 0.02 µM | Potent inhibition of fibrinolysis | [11][12] |
TIU: Trypsin Inhibitor Unit. The conversion is approximately 1 TIU = 1,300 KIU (Kallikrein Inhibitor Units)[1].
Table 3: Comparative Performance of this compound and Other Inhibitors
| Inhibitor | Target/System | Metric | Value | Source(s) |
| This compound | Fibrinolysis (in human plasma) | IC50 | 0.16 ± 0.02 µM | [11][12] |
| Tranexamic Acid | Fibrinolysis (in human plasma) | IC50 | 24.1 ± 1.1 µM | [11][12] |
| This compound | SARS-CoV-2 Replication (Caco-2 cells) | IC50 | 0.81 - 1.03 µM | [7] |
| SERPINA1/alpha-1 antitrypsin | SARS-CoV-2 Replication (Caco-2 cells) | - | No significant effect up to 20 µM | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
MTT Cell Proliferation Assay
This protocol is a standard method for assessing cell viability and proliferation.[13][14][15][16]
Materials:
-
Cells to be tested
-
96-well microplate
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the invasive potential of cells through a basement membrane matrix.[17][18][19][20][21]
Materials:
-
Boyden chamber apparatus (e.g., Transwell® inserts with 8.0 µm pores)
-
Matrigel® Basement Membrane Matrix (or other extracellular matrix components like gelatin)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound (or other test compounds)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coating of Inserts: Thaw Matrigel® on ice and dilute it with cold, serum-free medium to the desired concentration. Add the diluted Matrigel® solution to the upper chamber of the inserts and incubate for 2-4 hours at 37°C to allow for gelling.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Remove any remaining liquid from the coated inserts. Add the cell suspension containing the desired concentration of this compound or test compound to the upper chamber. In the lower chamber, add complete medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invasive cells from the upper surface of the membrane.
-
Staining and Visualization: Fix the invasive cells on the lower surface of the membrane with a suitable fixative (e.g., methanol). Stain the cells with Crystal Violet for 10 minutes.
-
Quantification: Wash the inserts to remove excess stain and allow them to dry. Count the number of stained, invaded cells in several microscopic fields. Alternatively, the stain can be eluted and the absorbance measured.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound's function.
Signaling Pathway: Inhibition of Plasmin-Mediated Matrix Degradation
Experimental Workflow: Cell Invasion Assay
Logical Relationship: this compound's Differential Effects on Cell Types
References
- 1. This compound [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. Anti-neoplastic effects of this compound on human breast cancer cell lines: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits SARS-CoV-2 Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound extends mechanical integrity time of cell-seeded fibrin sutures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of this compound and tranexamic acid in different in vitro and in vivo models of fibrinolysis, coagulation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. texaschildrens.org [texaschildrens.org]
- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. corning.com [corning.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. innoprot.com [innoprot.com]
- 21. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Aprotinin vs. Alternative Antifibrinolytics: A Cost-Benefit Analysis for Researchers
A comprehensive comparison for researchers, scientists, and drug development professionals on the use of aprotinin versus other protease inhibitors such as tranexamic acid (TXA) and aminocaproic acid (EACA) in managing bleeding, particularly in the context of major surgeries.
This guide provides a detailed analysis of the efficacy, safety, and economic considerations of this compound in comparison to its alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a broad-spectrum serine protease inhibitor, has demonstrated high efficacy in reducing blood loss and the need for transfusions during major surgeries, particularly cardiac procedures.[1][2] However, its use has been associated with safety concerns, including an increased risk of renal dysfunction.[1][3] Lysine analogues such as tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA) are common alternatives. While this compound may be clinically more effective in reducing blood loss in some scenarios, the cost-benefit analysis often favors the alternatives due to their lower acquisition cost and more favorable safety profile. Recent studies suggest that the higher initial cost of this compound might be offset by reduced costs associated with blood transfusions and shorter intensive care unit (ICU) stays.[4][5][6][7]
Comparative Efficacy
This compound has been shown to be highly effective in reducing perioperative blood loss and the need for allogeneic blood transfusions. Meta-analyses of clinical trials have consistently demonstrated its superiority in reducing total blood loss compared to both TXA and EACA.[1]
| Outcome Measure | This compound (High-Dose) vs. Placebo | Tranexamic Acid vs. Placebo | Aminocaproic Acid vs. Placebo | This compound (High-Dose) vs. Tranexamic Acid | This compound (High-Dose) vs. Aminocaproic Acid |
| Total Blood Loss Reduction | 348 mL less | 285 mL less | 240 mL less | 195 mL less with this compound | 184 mL less with this compound |
| Packed Red Blood Cell Transfusion | Significantly reduced | Significantly reduced | Significantly reduced | No significant difference | No significant difference |
| Re-exploration for Bleeding | Significantly reduced (RR 0.49) | Not significantly different from placebo | Not significantly different from placebo | No significant difference | No significant difference |
Data compiled from a meta-analysis of 138 trials in cardiac surgery.[1]
Safety Profile
The primary concern with this compound use has been its safety profile, particularly the risk of renal toxicity. While all antifibrinolytic agents have been shown to be effective in reducing blood loss, high-dose this compound is associated with a statistically significant increased risk of renal dysfunction.[1] However, no significant increased risk of dialysis-dependent renal failure has been demonstrated.[1] For other major adverse events such as mortality, stroke, and myocardial infarction, meta-analyses have not shown significant differences between this compound and the lysine analogues when compared head-to-head.[1][8]
| Adverse Event | This compound (High-Dose) vs. Placebo | This compound vs. Tranexamic Acid (Direct Comparison) | This compound vs. Aminocaproic Acid (Direct Comparison) |
| Mortality | No significant difference | RR 1.43 (95% CI 0.98–2.08) | RR 1.49 (95% CI 0.98–2.28) |
| Renal Dysfunction (≥0.5 mg/dL creatinine increase) | RR 1.47 (Increased risk) | Not reported | Not reported |
| Myocardial Infarction | No significant difference | No significant difference | No significant difference |
| Stroke | No significant difference | No significant difference | No significant difference |
RR: Relative Risk; CI: Confidence Interval. Data from meta-analyses.[1][8]
Economic Analysis
The cost-effectiveness of this compound is a complex issue with conflicting evidence. The drug acquisition cost of this compound is significantly higher than that of TXA and EACA.[9] However, some economic analyses suggest that the higher upfront cost of this compound may be offset by savings in other areas, such as reduced costs of blood products and shorter ICU stays.[4][5][6][7]
A French multicenter study found that while the global valuation was not significantly different between this compound and TXA groups, the costs of blood products were higher for the TXA group.[4] Another analysis estimated a gross saving of €3136 per patient with this compound use, primarily driven by reduced ICU stays.[5][6][7] Conversely, a randomized trial focusing on repeated cardiac operations concluded that EACA was the more cost-effective therapy over a broad range of bleeding-related cost estimates.[9]
| Study Focus | This compound Cost Comparison | Key Findings |
| Repeated Cardiac Surgery | vs. Epsilon-aminocaproic acid | EACA more cost-effective despite this compound being more effective at decreasing bleeding. |
| Cardiac Surgery (APACHE study sub-analysis) | vs. Tranexamic acid | Additional cost of this compound offset by higher blood product costs in the TXA group.[4] |
| Cardiac Surgery (French reintroduction analysis) | vs. Tranexamic acid | This compound use led to estimated gross savings of €3136 per patient, mainly from reduced ICU stays.[5][6][7] |
| Primary and Repeat CABG | vs. Placebo | Cost-neutral in primary CABG, but cost-saving in repeat CABG.[10] |
| Primary Cardiac Surgery | vs. TXA and EACA | TXA had similar effects on bleeding and transfusions as this compound but with significant cost reduction. |
Mechanism of Action
This compound is a broad-spectrum serine protease inhibitor that modulates the inflammatory response to surgery and inhibits fibrinolysis. It exerts its effect by inhibiting multiple mediators, including plasma kallikrein and plasmin. The lysine analogues, TXA and EACA, are synthetic derivatives of the amino acid lysine and act as competitive inhibitors of plasminogen activation, thereby preventing fibrinolysis.
Experimental Protocols
The data presented in this guide are derived from numerous clinical trials and meta-analyses. The methodologies of these studies vary, but they generally involve the randomization of patients undergoing major surgery, most commonly cardiac surgery, to receive this compound, an alternative antifibrinolytic agent, or a placebo.
Example Protocol: Randomized Controlled Trial in Cardiac Surgery
-
Objective: To compare the efficacy and safety of this compound with tranexamic acid in patients undergoing high-risk cardiac surgery.
-
Study Design: A multicenter, double-blind, randomized controlled trial.
-
Patient Population: Adult patients scheduled for elective or urgent cardiac surgery requiring cardiopulmonary bypass and deemed at high risk for bleeding.
-
Intervention:
-
This compound Group: A loading dose of 2 million kallikrein inactivator units (KIU) administered over 20-30 minutes after induction of anesthesia, followed by a continuous infusion of 500,000 KIU/hour until the end of the operation. An additional 2 million KIU is added to the pump prime.
-
Tranexamic Acid Group: A loading dose of 10 mg/kg administered over 20 minutes, followed by a continuous infusion of 1 mg/kg/hour until the end of the operation.
-
-
Primary Outcome: Total blood loss within the first 24 hours post-surgery.
-
Secondary Outcomes:
-
Units of packed red blood cells, fresh frozen plasma, and platelets transfused.
-
Incidence of re-exploration for bleeding.
-
Adverse events: mortality, myocardial infarction, stroke, and renal dysfunction (defined as a >0.5 mg/dL increase in serum creatinine from baseline).
-
-
Statistical Analysis: Comparison of outcomes between the two groups using appropriate statistical tests (e.g., t-test for continuous variables, chi-square test for categorical variables).
Conclusion
The choice between this compound and its alternatives involves a careful consideration of efficacy, safety, and cost. While this compound demonstrates superior efficacy in reducing blood loss in certain high-risk surgical settings, its association with renal dysfunction and higher cost are significant drawbacks. Tranexamic acid and aminocaproic acid present a more favorable safety and cost profile, making them the preferred agents in many clinical scenarios. However, in specific high-risk patient populations where massive bleeding is anticipated, the potential benefits of this compound in reducing transfusions and related complications might justify its use, especially if economic analyses demonstrating overall cost savings are applicable to the specific healthcare setting. Researchers and clinicians must weigh these factors on a case-by-case basis to make informed decisions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Benefits and risks of this compound use during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Cost analysis study comparing the impact of treatment with this compound versus tranexamic acid in cardiac surgery under cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost Analysis of this compound Reintroduction in French Cardiac Surgery Centres: A Real-World Data-Based Analysis [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. Cost Analysis of this compound Reintroduction in French Cardiac Surgery Centres: A Real-World Data-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmaj.ca [cmaj.ca]
- 9. Cost-benefit and efficacy of this compound compared with epsilon-aminocaproic acid in patients having repeated cardiac operations: a randomized, blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cost analysis of this compound for coronary artery bypass patients: analysis of the randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Aprotinin for Laboratory Professionals
Essential protocols for researchers, scientists, and drug development professionals on the proper handling and disposal of aprotinin waste, ensuring laboratory safety and regulatory compliance.
This document provides comprehensive, step-by-step guidance on the safe disposal of this compound, a serine protease inhibitor commonly used in biomedical research and pharmaceutical manufacturing. Adherence to these procedures is critical to mitigate potential environmental impact and ensure a safe laboratory environment. The following information outlines methods for the inactivation of this compound prior to disposal, validation of inactivation, and appropriate final disposal routes.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound.[1] Laboratory personnel must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[2] In case of a spill, the area should be decontaminated with a 10% caustic solution, and the spilled material should be collected in a sealed container for proper disposal.[2]
This compound Waste Disposal Workflow
The proper disposal of this compound waste involves a multi-step process that begins with the inactivation of its biological activity. The following diagram illustrates the decision-making process and the recommended disposal pathways.
References
Personal protective equipment for handling Aprotinin
Essential Safety and Handling Guide for Aprotinin
This guide provides comprehensive, procedural information for the safe handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe operational environment and minimize exposure risks.
This compound, a bovine pancreatic trypsin inhibitor, is a polypeptide used in both research and clinical applications. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it may cause allergic skin reactions and, if inhaled, may lead to allergy or asthma symptoms.[1] Therefore, adopting a cautious approach with appropriate personal protective equipment (PPE) is essential.
Hazard Identification and Quantitative Data
The hazard classification for this compound can vary between suppliers. It is crucial to consult the specific SDS for the product in use. Some sources classify it as a respiratory and skin sensitizer.[1]
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder or solid | [2][3] |
| Molecular Formula | C₂₈₄H₄₃₂N₈₄O₇₉S₇ | [2][3] |
| Molecular Weight | ~6511.44 g/mol | [2][3] |
| pH | 5.0 - 7.5 (in a 10 g/L water solution) | [4] |
| Solubility | Soluble in water (10 mg/ml) and aqueous buffers | |
| Storage Temperature | Recommended: 2 - 8°C (Refrigerated) | [2][5] |
Toxicological Data
| Metric | Value | Source |
| Acute Oral Toxicity (LD50) | Based on ATE data, classification criteria are not met. ATE > 2000 mg/kg. | [6] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | [1] |
| Occupational Exposure Limits | No occupational exposure limit values have been established by region-specific regulatory bodies. | [2][6] |
Personal Protective Equipment (PPE) Protocol
Consistent and correct use of PPE is the primary defense against exposure to this compound. The following equipment is mandatory when handling this compound powder or solutions.
Required PPE
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile gloves). Inspect gloves for tears or punctures before and during use.[5][7]
-
Eye Protection: Use chemical safety goggles or glasses with side shields that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5][6] A face shield may be required for splash-prone procedures.[2]
-
Skin and Body Protection: A lab coat or a protective suit is required to prevent skin contact.[2][5] Ensure it has a solid front, long sleeves, and tight-fitting cuffs.[8]
-
Respiratory Protection: When handling the powdered form or if aerosols may be generated, use a NIOSH/MSHA-approved respirator or a particulate filter device (EN 143, P1) to prevent inhalation.[2][4][5] All respiratory protection programs must meet OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[5]
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination. Follow the sequence illustrated below.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: Handling this compound
Adherence to a strict operational plan ensures minimal risk during the handling of this compound.
Engineering Controls
-
Work in a well-ventilated area. Use a chemical fume hood, especially when handling the powdered form, to keep airborne concentrations low.[2][5]
-
Ensure the laboratory is equipped with an eyewash station and a safety shower.[2][5]
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area for handling this compound. Ensure all required PPE and spill cleanup materials are readily available.
-
Weighing (Powder): Conduct all weighing of this compound powder within a chemical fume hood or a ventilated balance enclosure to avoid generating dust.[2]
-
Reconstitution: When preparing solutions, add the diluent slowly to the powder to minimize aerosol formation. This compound is soluble in water and aqueous buffers.
-
General Handling:
Emergency and Disposal Plans
A clear plan for emergencies and waste disposal is mandatory for any laboratory working with this compound.
Emergency Procedures for Exposure
Immediate action is required in case of accidental exposure.
Caption: Immediate actions for different this compound exposure routes.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][6]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
Accidental Release (Spill) Measures
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, sweep or vacuum up the spilled solid material. Avoid generating dust.[5][6]
-
Place the collected material into a suitable, labeled container for disposal.[5][6]
-
Decontaminate the spill site. Some sources suggest using a 10% caustic solution.[2]
Disposal Plan
All waste materials must be considered potentially contaminated and handled accordingly.
Caption: Step-by-step process for this compound waste management.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7] Do not empty into drains.[2][6]
-
Contaminated Materials: Used gloves, lab coats, and other disposable materials should be placed in a sealed container and disposed of as hazardous waste.
-
Packaging: Contaminated packaging should be disposed of in the same manner as the unused product.[7]
-
Regulations: All disposal must be in accordance with federal, state, and local environmental regulations.[2]
Experimental Protocols
The safety data sheets and publicly available documentation reviewed do not contain specific experimental protocols for safety evaluations of this compound. Such experiments, like determining the efficacy of specific glove materials against this compound permeation, would typically be conducted by the PPE manufacturer or specialized testing laboratories following standardized methods (e.g., ASTM or ISO standards).
For end-users in a research setting, an operational qualification protocol can be implemented to ensure safe handling procedures are effective.
Generalized Protocol: Operator Competency Assessment for this compound Handling
-
Objective: To verify that laboratory personnel can correctly don, use, and doff the required PPE and can demonstrate safe handling and emergency procedures for this compound.
-
Methodology:
-
Training: The operator must first complete documented training on this safety guide and the substance-specific SDS.
-
Demonstration: An experienced supervisor observes the operator perform a mock handling procedure using a benign placebo powder.
-
Donning/Doffing: The operator must demonstrate the correct sequence for donning and doffing PPE as outlined in the workflow diagram.
-
Spill Cleanup: The operator must correctly describe and demonstrate the procedure for cleaning a simulated spill.
-
Emergency Response: The operator must verbally articulate the correct first aid measures for skin, eye, and inhalation exposure.
-
-
Acceptance Criteria: The operator must perform all steps without error or deviation from the established protocol. Any deviation requires immediate correction and re-demonstration.
-
Documentation: Successful completion of the assessment is documented and signed by both the operator and the supervisor. Re-assessment should occur annually or whenever procedures are updated.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. agscientific.com [agscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. canbipharm.com [canbipharm.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
